SML-10-70-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H42ClN7O13P2 |
|---|---|
Poids moléculaire |
746.0 g/mol |
Nom IUPAC |
2-propylpentyl (2S)-2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2-chloroacetyl)amino]ethoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H42ClN7O13P2/c1-4-6-15(7-5-2)11-42-24(38)14(3)32-47(39,43-9-8-28-17(34)10-26)46-48(40,41)44-12-16-19(35)20(36)23(45-16)33-13-29-18-21(33)30-25(27)31-22(18)37/h13-16,19-20,23,35-36H,4-12H2,1-3H3,(H,28,34)(H,32,39)(H,40,41)(H3,27,30,31,37)/t14-,16+,19+,20+,23+,47?/m0/s1 |
Clé InChI |
LNAHOHGGBNNBAI-CUHBELQGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SML-10-70-1: A Covalent Inhibitor of K-Ras G12C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SML-10-70-1, a prodrug that delivers the active compound SML-8-73-1, a selective and covalent inhibitor of the oncogenic K-Ras G12C mutant. This document details its mechanism of action, target profile, and the key experimental data supporting its characterization.
Core Concepts: Targeting the "Undruggable"
For decades, the Ras family of small GTPases, particularly K-Ras, were considered "undruggable" targets in cancer therapy due to their high affinity for GTP and the lack of well-defined binding pockets. The discovery of compounds like this compound represents a significant breakthrough, demonstrating the feasibility of directly targeting mutant K-Ras.
This compound is a cell-permeable prodrug designed to overcome the poor cell permeability of its active form, SML-8-73-1, which contains two negatively charged phosphate (B84403) groups.[1] Once inside the cell, this compound is converted to SML-8-73-1. SML-8-73-1 is a GDP analogue that contains a reactive chloroacetamide group.[1] This electrophilic "warhead" specifically and irreversibly binds to the mutant cysteine residue at position 12 (G12C) within the guanine (B1146940) nucleotide-binding pocket of K-Ras.[1] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | K-Ras Mutation Status | EC50 / IC50 (µM) | Reference |
| H358 | K-Ras G12C | 26.6 | [1] |
| H23 | K-Ras G12C | 47.6 | [1] |
| A549 | K-Ras G12S | 43.8 | [1] |
Signaling Pathway
This compound, through its active form SML-8-73-1, inhibits the constitutively active K-Ras G12C mutant. This prevents the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mass Spectrometry Analysis of Covalent Modification
This protocol is to confirm the covalent binding of the active metabolite, SML-8-73-1, to the K-Ras G12C protein.
-
Protein Preparation: Purified recombinant K-Ras G12C and wild-type K-Ras are prepared at a concentration of 50 µM in PBS.
-
Incubation: The proteins are incubated with a 50-fold molar excess (2.5 mM) of SML-8-73-1 for 2 hours at 37°C.[2]
-
Mass Spectrometry: The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Expected Outcome: A mass increase corresponding to the addition of SML-8-73-1 (approximately 526 Da) is expected for the K-Ras G12C sample, but not for the wild-type K-Ras, confirming the covalent modification of the cysteine-12 residue.[2]
Cellular Target Engagement Assay
This assay determines if this compound can penetrate the cell membrane and bind to its intracellular target, K-Ras G12C.
-
Cell Culture and Treatment: H358 cells (K-Ras G12C) are cultured to 70-80% confluency. The cells are then treated with 100 µM this compound or a non-reactive control for 6 hours.[1]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Desthiobiotin-GTP Probing: The cell lysates are incubated with desthiobiotin-GTP to label the GTP-binding pocket of Ras proteins that are not occupied by the inhibitor.[1]
-
Streptavidin Pulldown: Streptavidin-coated beads are added to the lysates to pull down the desthiobiotin-GTP-labeled proteins.
-
Western Blot Analysis: The pulled-down proteins are resolved by SDS-PAGE and analyzed by Western blotting using an anti-Ras antibody.
-
Expected Outcome: A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates that the inhibitor has successfully entered the cells and engaged with its target, preventing the binding of the desthiobiotin-GTP probe.[1]
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key downstream effector proteins, ERK and AKT.
-
Cell Culture and Treatment: H358 cells are treated with 100 µM this compound or a non-covalent control (SML-10-57-1).[1]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Expected Outcome: A reduction in the levels of p-ERK and p-AKT in cells treated with this compound compared to the control indicates the inhibition of the respective signaling pathways.[1]
Anti-proliferative Assay
This assay measures the ability of this compound to inhibit the growth of cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., H358, H23, A549) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are used to calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for each cell line.
This technical guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in the field of cancer drug discovery and development. The provided data and protocols serve as a foundation for further investigation and understanding of this promising class of K-Ras G12C inhibitors.
References
SML-10-70-1: A Technical Guide to a First-in-Class Covalent Inhibitor of K-Ras G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SML-10-70-1, a pioneering covalent inhibitor targeting the Kirsten Rat Sarcoma (K-Ras) G12C mutant, a key driver in numerous cancers. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Challenge of Targeting K-Ras
The Ras family of small GTPases, particularly K-Ras, are critical signaling hubs that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers, present in approximately 30% of all human cancers.[1] These mutations, most frequently at codon 12, impair the intrinsic GTPase activity of the K-Ras protein, locking it in a constitutively active, GTP-bound state.[3][4] This leads to unchecked activation of downstream pro-survival signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways.[3][5]
For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to the protein's picomolar affinity for its natural ligands (GTP/GDP) and the absence of well-defined small-molecule binding pockets on its surface.[1][6] The discovery of a specific mutation, G12C (glycine to cysteine at codon 12), present in a significant subset of lung adenocarcinomas, provided a unique opportunity.[1][7] The cysteine residue introduced by this mutation serves as a reactive handle for targeted covalent inhibitors.
This compound emerged as a first-in-class agent designed to exploit this vulnerability. It is a cell-permeable prodrug derivative of SML-8-73-1, a GDP analogue designed to selectively and irreversibly bind to the mutant cysteine in K-Ras G12C.[1][4] This guide explores the foundational studies that established this compound as a critical proof-of-concept, demonstrating that the guanine-nucleotide binding site of K-Ras is a viable therapeutic target.[1][8]
Mechanism of Covalent Inhibition
This compound functions as a prodrug that, once inside the cell, is converted to its active form, SML-8-73-1.[1][9] SML-8-73-1 is a GDP analogue containing a reactive chloroacetamide electrophile.[1] This active compound targets the guanine-nucleotide binding pocket of K-Ras G12C.
The core mechanism involves a two-step process:
-
Competitive Binding: SML-8-73-1 competes with the high intracellular concentrations of GTP and GDP for access to the nucleotide-binding pocket of K-Ras G12C.[1][8][10]
-
Covalent Modification: Once positioned within the active site, the chloroacetamide "warhead" forms an irreversible covalent bond with the thiol group of the Cysteine-12 residue.[1]
This covalent modification effectively tethers the GDP analogue to the protein, locking K-Ras G12C in an inactive, GDP-bound conformational state.[1][7] By stabilizing this inactive state, the inhibitor prevents the association of K-Ras with its downstream effectors, such as Raf kinase, thereby abrogating the oncogenic signaling cascade.[1][8] This mechanism is highly selective for the G12C mutant, as wild-type K-Ras lacks the reactive cysteine at this position.[1]
Impact on K-Ras Signaling Pathways
K-Ras acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][11] Upstream signals, such as growth factor binding to receptor tyrosine kinases (e.g., EGFR), activate Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, turning K-Ras "on".[3][12] Active K-Ras then engages and activates multiple downstream effector pathways, primarily:
-
RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and division.[2][3]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[3]
The G12C mutation diminishes the ability of GTPase Activating Proteins (GAPs) to promote GTP hydrolysis, causing an accumulation of the active, GTP-bound form of K-Ras and leading to persistent downstream signaling.[3]
Treatment with this compound has been shown to attenuate this oncogenic signaling. By covalently modifying K-Ras G12C and locking it in an inactive state, the inhibitor prevents the activation of these key downstream pathways. Specifically, studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of both Erk (pErk) and Akt (pAkt) in K-Ras G12C mutant cell lines.[1][13]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings from published literature.
Table 1: Cellular Anti-proliferative Activity of this compound
This table presents the half-maximal effective concentration (EC50) of this compound in different cancer cell lines.
| Cell Line | K-Ras Mutation Status | EC50 (µM) | Reference |
| H358 | G12C | 26.6 | [1] |
| H23 | G12C | 47.6 | [1] |
| A549 | G12S | 43.8 | [1] |
Note: While this compound shows activity in the G12C mutant lines H358 and H23, it also demonstrates anti-proliferative effects in the G12S mutant A549 cell line, suggesting potential off-target effects at the concentrations tested.[1]
Table 2: Inhibition of Downstream Signaling by this compound
This table summarizes the conditions under which this compound was observed to inhibit key downstream signaling nodes.
| Cell Line | Target Inhibited | Inhibitor Concentration | Outcome | Reference |
| H358 | pErk, pAkt | 100 µM | Attenuation of phosphorylation | [1] |
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies to confirm its mechanism of action and cellular effects.
Covalent Modification Assay
-
Objective: To determine if the active inhibitor (SML-8-73-1) covalently modifies K-Ras G12C and to assess its selectivity over wild-type (WT) K-Ras.
-
Methodology:
-
Incubation: Purified, recombinant K-Ras G12C or WT K-Ras protein (e.g., 50 µM) is incubated with a molar excess of SML-8-73-1 (e.g., 10-fold excess) in a suitable buffer (e.g., PBS) for a defined period (e.g., 2 hours at 37°C).[1]
-
Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the protein.[1]
-
-
Expected Outcome: A mass shift corresponding to the addition of a single molecule of SML-8-73-1 is expected for the K-Ras G12C sample. No mass shift should be observed for the WT K-Ras sample, confirming the covalent modification is specific to the Cys-12 residue.[1]
Cellular Target Engagement Assay
-
Objective: To verify that this compound can penetrate the cell membrane, become activated, and bind to its K-Ras G12C target in a cellular context.[1]
-
Methodology:
-
Cell Treatment: K-Ras G12C expressing cells (e.g., H358) are treated with this compound (e.g., 100 µM) or a non-reactive control compound for a specified duration (e.g., 6 hours).[1]
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Competitive Labeling: The cell lysates are incubated with desthiobiotin-GTP, an probe that can covalently label the K-Ras active site.[1]
-
Pull-down: Biotinylated proteins are captured and pulled down using streptavidin beads.
-
Detection: The amount of pulled-down K-Ras is quantified by Western blot.
-
-
Expected Outcome: Cells pre-treated with this compound should show a reduced amount of biotinylated K-Ras pulled down compared to control-treated cells. This indicates that this compound has occupied the binding pocket, protecting it from subsequent labeling by the desthiobiotin-GTP probe.[1]
Western Blot for Downstream Signaling
-
Objective: To measure the effect of this compound on the activation state of downstream effector pathways.
-
Methodology:
-
Cell Treatment: K-Ras G12C mutant cells are treated with this compound (e.g., 100 µM) or a vehicle control for a set time.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of Erk (pErk) and Akt (pAkt), as well as antibodies for total Erk and Akt as loading controls.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
-
Expected Outcome: A decrease in the signal for pErk and pAkt relative to total Erk and Akt in the this compound-treated samples compared to the control samples.[1]
Conclusion and Future Directions
This compound and its active form, SML-8-73-1, represent a landmark achievement in the field of cancer drug discovery. They were the first agents to validate the strategy of directly targeting the K-Ras G12C mutant through covalent modification of the guanine-nucleotide binding site.[1] The studies surrounding this compound demonstrated conclusively that K-Ras G12C could be selectively inhibited in a cellular context, leading to the suppression of critical downstream oncogenic signaling pathways.[1][8]
While the potency of this compound was modest, its development served as an invaluable proof-of-concept that directly inspired and guided the creation of subsequent, highly potent, and clinically successful K-Ras G12C inhibitors like Sotorasib and Adagrasib. The foundational work on this compound opened a new chapter in "undruggable" oncology targets and continues to inform the design of next-generation inhibitors targeting other K-Ras mutants and challenging cancer drivers.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Endogenous K-RAS for Degradation through the Affinity-Directed Protein Missile System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. pnas.org [pnas.org]
- 11. KRAS - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
The Prodrug Nature of SML-10-70-1: A Technical Guide to a Covalent K-Ras G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind SML-10-70-1, a pioneering molecule in the direct targeting of the oncogenic K-Ras G12C mutant. We delve into its prodrug characteristics, the mechanism of its intracellular activation to the active covalent inhibitor SML-8-73-1, and the experimental methodologies used to validate its cellular activity.
Introduction: The Challenge of Targeting K-Ras and the Prodrug Solution
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers.[2] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active protein, leading to uncontrolled cell growth.[2]
Directly inhibiting K-Ras has been a long-standing challenge in oncology.[2] The high intracellular concentrations of GTP and the lack of deep binding pockets on the protein surface have made the development of effective small molecule inhibitors difficult.[1]
SML-8-73-1 is a guanosine (B1672433) diphosphate (B83284) (GDP) analogue designed to overcome these hurdles. It acts as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1][2] By forming an irreversible covalent bond with the mutant cysteine residue, SML-8-73-1 locks K-Ras G12C in an inactive state.[1] However, the highly charged phosphate (B84403) groups of SML-8-73-1 prevent it from passively crossing the cell membrane.[3]
To address this, this compound was developed as a cell-permeable "caged" prodrug of SML-8-73-1.[1][3] This guide will elucidate the innovative prodrug strategy that enables this promising therapeutic agent to reach its intracellular target.
The Prodrug Concept: From this compound to the Active Inhibitor SML-8-73-1
This compound is rendered cell-permeable by masking the negatively charged phosphate groups of SML-8-73-1 with protecting groups. This "caging" strategy neutralizes the charge, allowing the molecule to diffuse across the lipid bilayer of the cell membrane.
Once inside the cell, these protecting groups are cleaved by intracellular enzymes, such as esterases, to "uncage" the active drug, SML-8-73-1. This active form can then bind to the guanine (B1146940) nucleotide-binding pocket of K-Ras G12C and exert its inhibitory effect.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
| Cell Line | K-Ras Mutation Status | EC50 (µM) of this compound | Reference |
| H358 | K-Ras G12C | 26.6 | [2] |
| H23 | K-Ras G12C | 47.6 | [2] |
| A549 | K-Ras G12S | 43.8 | [2] |
Table 1: Anti-proliferative activity of this compound in cancer cell lines.
| Parameter | Condition | Value | Reference |
| Concentration for pERK and pAKT attenuation | H358 cells | 100 µM | [2] |
| Treatment time for target engagement assay | H358 cells | 6 hours | [2] |
Table 2: Cellular assay conditions for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (Anti-proliferative Assay)
This protocol is a generalized procedure based on common methods for assessing cell viability in response to a test compound.
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (EC50).
Materials:
-
Cancer cell lines (e.g., H358, H23, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Cellular Target Engagement Assay
This assay is designed to confirm that this compound, after being converted to its active form, engages with its intended target, K-Ras G12C, within the cell.[2]
Objective: To measure the ability of this compound to compete with a desthiobiotin-GTP probe for binding to the K-Ras G12C active site in cells.
Materials:
-
H358 cells (K-Ras G12C)
-
This compound and a non-reactive control (e.g., SML-10-57-1)
-
Lysis buffer
-
Desthiobiotin-GTP
-
Streptavidin beads
-
Reagents for Western blotting (see section 4.3)
-
Anti-K-Ras antibody
Procedure:
-
Cell Treatment: Treat H358 cells with 100 µM this compound or the non-reactive control for 6 hours.
-
Cell Lysis: Harvest and lyse the cells.
-
Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP to label the available K-Ras.
-
Pulldown: Add streptavidin beads to the lysates to pull down the biotinylated proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of K-Ras pulled down by Western blotting using an anti-K-Ras antibody. A decrease in the K-Ras signal in the this compound treated sample compared to the control indicates successful target engagement.
Western Blotting for Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the K-Ras downstream signaling pathway by measuring the phosphorylation levels of ERK and Akt.[2]
Objective: To determine if this compound inhibits the phosphorylation of ERK (pERK) and Akt (pAkt), key downstream effectors of K-Ras.
Materials:
-
H358 cells
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat H358 cells with 100 µM this compound or a control for the desired time.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of pERK and pAkt to total ERK and Akt, respectively, and to the loading control. A decrease in the pERK/ERK and pAkt/Akt ratios in the this compound treated sample indicates inhibition of the K-Ras signaling pathway.
K-Ras Signaling Pathway and Inhibition by SML-8-73-1
The following diagram illustrates the canonical K-Ras signaling pathway and the point of intervention by the active form of the prodrug, SML-8-73-1.
Conclusion
This compound represents a significant advancement in the challenging field of K-Ras inhibition. Its design as a cell-permeable prodrug that is intracellularly converted to the active covalent inhibitor SML-8-73-1 provides a viable strategy to target the oncogenic K-Ras G12C mutant. The experimental data, obtained through rigorous cellular assays, validate its mechanism of action and demonstrate its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core principles and methodologies underlying the prodrug nature of this compound, serving as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
The Impact of SML-10-70-1 on GTP/GDP Binding to KRAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of SML-10-70-1, a covalent inhibitor of the KRAS G12C mutant, with a specific focus on its effect on guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) binding. This compound is a cell-permeable prodrug that is converted to its active form, SML-8-73-1, intracellularly. SML-8-73-1 directly targets the nucleotide-binding pocket of KRAS G12C, leading to the inhibition of downstream signaling pathways.
Executive Summary
SML-8-73-1, the active metabolite of this compound, is a pioneering covalent inhibitor that targets the KRAS G12C mutation. Unlike traditional competitive inhibitors, SML-8-73-1 acts by forming an irreversible covalent bond with the mutant cysteine-12 residue within the guanine (B1146940) nucleotide-binding pocket. This covalent modification effectively traps the KRAS G12C protein in an inactive, GDP-bound conformational state. Biochemical and biophysical studies have demonstrated that SML-8-73-1 competes with high intracellular concentrations of GTP and GDP to access the binding site, leading to the attenuation of downstream signaling pathways, such as the MAPK and PI3K pathways, and exhibiting anti-proliferative effects in KRAS G12C mutant cancer cell lines.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and its active form, SML-8-73-1.
| Compound | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Anti-proliferative Assay | EC50 | 26.6 μM | H358 (KRAS G12C) | [1] |
| This compound | Anti-proliferative Assay | EC50 | 47.6 μM | H23 (KRAS G12C) | [1] |
| This compound | Anti-proliferative Assay | EC50 | 43.8 μM | A549 (KRAS G12S) | [1] |
| Compound | Assay | Condition | Parameter | Value | Reference |
| SML-8-73-1 | Chemosensor (CPM) Assay | - | Rate of covalent modification | - | [2] |
| SML-8-73-1 | Chemosensor (CPM) Assay | + 1.5 mM GTP and 1.5 mM GDP | Rate of covalent modification | Slower than without nucleotides | [2] |
Signaling Pathways and Mechanism of Action
KRAS Signaling Pathway
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS binds to and activates downstream effector proteins, such as RAF and PI3K, initiating signaling cascades that promote cell proliferation, survival, and differentiation. Mutations like G12C impair the intrinsic GTPase activity of KRAS, leading to its constitutive activation.
References
The Discovery and Development of SML-10-70-1: A Covalent Inhibitor of Oncogenic K-Ras G12C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being particularly prevalent in non-small cell lung cancer. For decades, direct inhibition of Ras proteins was considered an insurmountable challenge in cancer therapy. The discovery of SML-10-70-1 and its active counterpart, SML-8-73-1, represents a significant breakthrough in the development of targeted therapies for KRAS G12C-driven cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was developed as a cell-permeable prodrug of SML-8-73-1, a guanosine (B1672433) diphosphate (B83284) (GDP) analog designed to covalently target the mutant cysteine residue in K-Ras G12C.[1] The core concept was to exploit the unique, solvent-accessible cysteine at position 12, which is absent in the wild-type protein, to achieve selective and irreversible inhibition. SML-8-73-1 was synthesized with an electrophilic chloroacetamide warhead positioned to react specifically with the thiol group of Cys12 in the nucleotide-binding pocket of K-Ras G12C.[1] This covalent modification locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1]
Mechanism of Action
This compound, a caged analog of SML-8-73-1, is designed for enhanced cell permeability.[1] Once inside the cell, it is processed to release the active inhibitor, SML-8-73-1. SML-8-73-1 then selectively and covalently binds to the cysteine-12 residue of the K-Ras G12C mutant protein.[1] This irreversible binding event traps K-Ras in an inactive conformation, preventing the exchange of GDP for guanosine triphosphate (GTP) and subsequently blocking the activation of downstream oncogenic signaling pathways.[1] The primary pathways inhibited are the RAF-MEK-ERK (MAPK) and Ral A/B signaling cascades, which are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its active form, SML-8-73-1.
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| This compound | Anti-proliferative | H358 (K-Ras G12C) | 26.6 | [1] |
| This compound | Anti-proliferative | H23 (K-Ras G12C) | 47.6 | [1] |
| This compound | Anti-proliferative | A549 (K-Ras G12S) | 43.8 | [1] |
| Compound | Assay | Concentration | Effect | Reference |
| This compound | Western Blot | 100 µM | Attenuation of pAkt and pErk phosphorylation in H358 cells | [1] |
| SML-8-73-1 | Mass Spectrometry | 1:10 (K-Ras G12C:Inhibitor) | Complete covalent modification of K-Ras G12C | [1] |
Key Experimental Protocols
Synthesis of SML-8-73-1
The synthesis of the GDP analogue SML-8-73-1 involves the attachment of an electrophilic chloroacetamide to the beta-phosphate of GDP.[1]
Detailed synthetic steps would be outlined here in a full whitepaper, including starting materials, reagents, reaction conditions, and purification methods. While the initial publication provides a scheme, a step-by-step protocol is not publicly available.
Cellular Target Engagement Assay
This assay measures the ability of this compound to bind to K-Ras G12C within a cellular context.[1]
-
Cell Culture: H358 cells (expressing K-Ras G12C) are cultured to ~80% confluency.
-
Compound Treatment: Cells are treated with this compound (e.g., 100 µM) or a non-reactive control (SML-10-57-1) for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: Cells are washed and lysed to extract cellular proteins.
-
Desthiobiotin-GTP Probing: The cell lysates are incubated with desthiobiotin-GTP, which covalently labels the active site of available K-Ras.
-
Streptavidin Pulldown: Streptavidin beads are used to pull down the biotinylated proteins.
-
Western Blot Analysis: The amount of pulled-down K-Ras is quantified by western blotting using a K-Ras specific antibody. A decrease in the K-Ras signal in the this compound treated sample compared to the control indicates successful target engagement.[1]
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key downstream effectors of K-Ras.
-
Cell Treatment: H358 cells are treated with this compound (e.g., 100 µM) or a control compound.[1]
-
Protein Extraction: After treatment, cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), as well as total Erk and Akt as loading controls.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence substrate. A reduction in the pErk and pAkt signals relative to total protein levels indicates inhibition of the respective signaling pathways.[1]
Cell Proliferation Assay
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., H358, H23, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence signal is normalized to untreated controls, and the EC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[1]
Visualizations
K-Ras G12C Signaling Pathway and Inhibition by this compound
Caption: K-Ras G12C signaling pathway and its inhibition by this compound.
Experimental Workflow for the Preclinical Evaluation of this compound
References
SML-10-70-1: A Technical Whitepaper on the Covalent Inhibitor of K-Ras G12C
For Immediate Release to the Scientific Community
This document provides an in-depth technical overview of SML-10-70-1, a novel, cell-permeable prodrug designed as a selective, covalent inhibitor of the oncogenic K-Ras G12C mutant. This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Executive Summary
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a member of the Ras superfamily of small GTPases, which are critical transducers of extracellular signals that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers, yet the protein has remained a challenging therapeutic target for decades. The G12C mutation, which results in the substitution of glycine (B1666218) with cysteine at codon 12, is particularly prevalent in certain cancers, such as non-small cell lung cancer. This compound is a prodrug derivative of SML-8-73-1, a guanosine (B1672433) diphosphate (B83284) (GDP) analogue, designed to specifically and irreversibly bind to the mutant cysteine in K-Ras G12C.[1] By covalently modifying its target, this compound locks the K-Ras protein in an inactive state, thereby inhibiting downstream oncogenic signaling pathways.[1][2] This document details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is characterized by a complex molecular structure that facilitates cell permeability and subsequent interaction with its intracellular target.
Chemical Identity
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | [3] |
| CAS Number | 1536470-98-0 | [3] |
| Molecular Formula | C₂₅H₄₂ClN₇O₁₃P₂ | [3] |
| Molecular Weight | 746.04 g/mol | [3] |
| Exact Mass | 745.2004 u | [3] |
| IUPAC Name | 2-propylpentyl ((((((2S,3R,4S,5S)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(2-(2-chloroacetamido)ethoxy)phosphoryl)-L-alaninate |[3] |
Note: For research use only, not for human or veterinary use.[3]
Mechanism of Action and Signaling Pathway
Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and persistent downstream signaling.[1]
This compound is a cell-permeable prodrug, or "caged" version, of the active inhibitor SML-8-73-1.[1][2] Once inside the cell, it is metabolized to its active form. The active compound, a GDP analogue containing an electrophilic chloroacetamide group, is designed to compete with GTP and GDP for the guanine (B1146940) nucleotide-binding pocket of K-Ras.[1][5] It then forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein.[1] This covalent modification locks K-Ras G12C into an inactive conformational state, preventing its interaction with downstream effector proteins such as Raf and PI3K.[1][2][5] Consequently, this abrogates signaling through two major oncogenic pathways: the MAPK (Raf-MEK-ERK) pathway and the PI3K-Akt pathway.[1]
Efficacy and Biological Activity
The biological activity of this compound has been evaluated in cancer cell lines harboring the K-Ras G12C mutation. The compound demonstrates anti-proliferative effects and successfully engages its target in a cellular context.
Anti-proliferative Activity (EC₅₀)
| Cell Line | K-Ras Mutation | EC₅₀ Value (µM) | Reference |
|---|---|---|---|
| H358 | G12C | 26.6 | [1] |
| H23 | G12C | 47.6 | [1] |
| A549 | G12S | 43.8 |[1] |
Note: The anti-proliferative effects observed in the G12S mutant cell line (A549) suggest potential off-target effects or activity in K-Ras independent contexts at the concentrations tested.[1]
Signaling Inhibition Treatment of H358 cells (K-Ras G12C) with 100 µM of this compound resulted in a marked decrease in the phosphorylation of both Erk and Akt, key downstream effectors of the K-Ras pathway.[1][2] This provides direct evidence that this compound functionally inhibits K-Ras signaling in a cellular environment.
Key Experimental Protocols
The following sections summarize the methodologies used to characterize the cellular activity of this compound.
Cellular Target Engagement Assay
This assay was designed to confirm that this compound can penetrate the cell membrane and covalently bind to K-Ras G12C, competing with the natural nucleotide GTP.
Methodology Summary:
-
Cell Culture: H358 cells, which endogenously express the K-Ras G12C mutant, were cultured under standard conditions.[1]
-
Treatment: Cells were treated with 100 µM this compound or a non-reactive control compound for 6 hours.[1]
-
Lysis: Following treatment, cells were harvested and lysed to release cellular proteins.[1]
-
Probe Labeling: The cell lysates were incubated with desthiobiotin-GTP, a probe that can covalently label a lysine (B10760008) residue in the GTP-binding site of Ras.[1]
-
Affinity Pulldown: Streptavidin-coated beads were used to capture the biotinylated proteins.[1]
-
Analysis: The amount of recovered K-Ras was quantified by Western blot. A decrease in biotinylated K-Ras in the this compound treated sample compared to the control indicates successful target engagement.[1]
Downstream Signaling Inhibition Assay
This experiment evaluates the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of key downstream signaling proteins.
Methodology Summary:
-
Cell Treatment: H358 cells were treated with this compound (100 µM) or a negative control compound.[1]
-
Protein Extraction: After the treatment period, total cellular proteins were extracted.
-
Western Blot Analysis: Protein lysates were resolved by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Erk (pErk) and phosphorylated Akt (pAkt), as well as total Erk and Akt as loading controls.
-
Detection: The levels of pErk and pAkt were visualized and quantified. A reduction in the pErk/Erk and pAkt/Akt ratios in treated cells indicates inhibition of the respective signaling pathways.[1]
Conclusion and Future Directions
This compound represents a significant proof-of-concept in the direct targeting of the oncogenic K-Ras G12C mutant.[2][5] As a cell-permeable prodrug, it effectively engages its intracellular target and disrupts downstream oncogenic signaling, leading to anti-proliferative effects in mutant cancer cell lines. The data presented herein underscore the viability of targeting the guanine nucleotide-binding pocket with covalent inhibitors as a therapeutic strategy.[1] Future research will likely focus on optimizing the potency and selectivity of this class of inhibitors to improve their therapeutic index and potential for clinical translation.
References
Methodological & Application
Application Notes and Protocols for SML-10-70-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a potent and selective covalent inhibitor of the oncogenic K-Ras G12C mutant.[1] Activating mutations in the K-Ras proto-oncogene are prevalent in a significant percentage of human cancers, making it a critical target for therapeutic development. The G12C mutation, in particular, introduces a cysteine residue that can be targeted by covalent inhibitors. This compound serves as a valuable research tool for investigating the cellular consequences of K-Ras G12C inhibition and for the development of novel anti-cancer therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound is designed to readily cross the cell membrane. Once inside the cell, it is converted to its active form, SML-8-73-1. This active compound then forms an irreversible covalent bond with the cysteine residue of the K-Ras G12C mutant protein.[1] This covalent modification occurs within the guanine-nucleotide binding pocket, locking K-Ras in an inactive, GDP-bound state. The inhibition of K-Ras G12C prevents the activation of downstream effector pathways, most notably the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for cell proliferation, survival, and differentiation.[2][3]
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Application Notes and Protocols for SML-10-70-1 in the H358 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the covalent K-Ras(G12C) inhibitor, SML-10-70-1, in studies involving the H358 non-small cell lung cancer (NSCLC) cell line. This document includes detailed protocols for cell culture, experimental procedures to assess the compound's efficacy, and a summary of expected outcomes based on available data.
Cell Line Information: NCI-H358
The NCI-H358 cell line is a widely used model in cancer research, particularly for studying NSCLC.[1][2][3][4] It was derived from a primary bronchioalveolar carcinoma of the lung from a Caucasian male.[1][2] H358 cells grow as an adherent monolayer with an epithelial-like morphology.[4] Genetically, this cell line is characterized by a homozygous deletion of the p53 tumor suppressor gene and, critically for the application of this compound, harbors a heterozygous G12C mutation in the KRAS oncogene.[5] This KRAS mutation results in constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.
Compound Information: this compound
This compound is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that specifically targets the cysteine residue of the K-Ras(G12C) mutant protein.[6][7] Upon entering the cell, this compound is converted to its active form, which then irreversibly binds to the mutant K-Ras protein. This covalent modification locks K-Ras in an inactive, GDP-bound state, thereby inhibiting downstream signaling through key effector pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT cascades.[6][7]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on the H358 cell line.
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (EC50) | H358 | 26.6 µM | [6] |
| Concentration for pErk and pAkt Inhibition | H358 | 100 µM | [6] |
Experimental Protocols
H358 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the H358 cell line.
Materials:
-
NCI-H358 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS. The addition of 1% Penicillin-Streptomycin is optional to prevent bacterial contamination.
-
Cell Thawing:
-
Rapidly thaw a frozen vial of H358 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.[2][4]
-
References
- 1. NCI-H358 Cells [cytion.com]
- 2. NCI-H358. Culture Collections [culturecollections.org.uk]
- 3. cytion.com [cytion.com]
- 4. AddexBio Product Detail - H358 Cells [addexbio.com]
- 5. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SML-10-70-1 in A549 Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SML-10-70-1 is a pro-drug form of a covalent inhibitor designed to target the guanine-nucleotide binding site of the K-Ras protein.[1] It is particularly effective against the K-Ras G12C mutant, a common driver in many cancers.[2][3] Ras proteins function as molecular switches, transducing signals from extracellular growth factors to downstream pathways that control cell proliferation, differentiation, and survival, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways.[1][4][5] Mutations in Ras can lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1]
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model in cancer research.[6][7] Notably, A549 cells harbor a K-Ras G12S mutation, not the G12C mutation.[1] Despite this, studies have demonstrated that this compound exerts anti-proliferative effects on A549 cells, suggesting its potential for broader activity.[1] These application notes provide detailed protocols for culturing A549 cells and for performing cell proliferation assays to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is a cell-permeable prodrug that is converted to its active form, SML-8-73-1, within the cell. This active compound covalently binds to the guanine-nucleotide binding pocket of K-Ras.[1][8] This irreversible modification locks K-Ras in an inactive state, preventing it from engaging with downstream effectors like RAF and PI3K.[1][3] Consequently, the signal transduction cascades that drive cell proliferation are attenuated. In K-Ras G12C mutant cells, treatment with this compound has been shown to decrease the phosphorylation of both Erk and Akt, key nodes in the MAPK and PI3K pathways, respectively.[1]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across multiple non-small cell lung cancer (NSCLC) cell lines. The half-maximal effective concentration (EC50) values demonstrate its cytotoxic effects.
| Cell Line | K-Ras Mutation Status | EC50 / IC50 (µM) | Citation |
| A549 | G12S | 43.8 | [1] |
| H23 | G12C | 47.6 | [1] |
| H358 | G12C | 26.6 | [1][2] |
Experimental Protocols
A549 Cell Culture Protocol
This protocol outlines the standard procedure for the culture and maintenance of the A549 human lung carcinoma cell line.
Materials:
-
A549 cells (e.g., ATCC® CCL-185™)
-
F-12K Medium (or DMEM)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath (37°C)
Complete Growth Medium:
-
F-12K Medium
-
10% (v/v) Fetal Bovine Serum
-
1% (v/v) Penicillin-Streptomycin (final concentration: 100 U/mL penicillin, 100 µg/mL streptomycin)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of A549 cells in a 37°C water bath until only a small ice crystal remains.[10]
-
Wipe the vial with 70% ethanol (B145695) and transfer its contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[9]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and place it in a 37°C, 5% CO₂ incubator.
-
-
Cell Maintenance:
-
Subculturing (Passaging):
-
When cells reach ~80% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[10]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a recommended split ratio of 1:3 to 1:8.[11]
-
A549 Cell Proliferation (MTT) Assay
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on A549 cells.
Materials:
-
A549 cells in logarithmic growth phase
-
Complete Growth Medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest A549 cells using trypsin and perform a cell count.
-
Dilute the cell suspension in complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[9][12] Include wells for vehicle control (DMSO) and blanks (medium only).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. It is critical to ensure the final DMSO concentration in the wells is consistent and low (e.g., <0.1%) to avoid solvent toxicity.[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[13][14]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[14]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (OD_Treated / OD_Control) * 100
-
-
Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the EC50 value.
-
This compound demonstrates a clear anti-proliferative effect on the A549 human lung adenocarcinoma cell line.[1] Although A549 cells possess the K-Ras G12S mutation, the compound is still effective, albeit at a higher concentration than required for some K-Ras G12C mutant cell lines.[1] The protocols provided herein offer a standardized methodology for researchers to culture A549 cells and quantitatively assess the impact of this compound and other compounds on cell proliferation. This enables further investigation into the specific mechanisms of action and potential therapeutic applications of K-Ras inhibitors in cancers with various RAS mutation profiles.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Novel Small Molecules Capable of Blocking mtRAS-Signaling Pathway [frontiersin.org]
- 5. The effects of mutant Ras proteins on the cell signalome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. reprocell.com [reprocell.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. 2.6. Cell Proliferation Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Western Blot Analysis of p-ERK after SML-10-70-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the G12C mutant K-Ras protein.[1][2][3] The K-Ras G12C mutation is a key driver in several cancers, leading to constitutive activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[4] this compound, by inhibiting K-Ras G12C, is expected to downregulate this pathway. A primary method for verifying the efficacy of such inhibitors is to measure the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream effector in the pathway. A reduction in phosphorylated ERK (p-ERK) serves as a biomarker for the inhibitor's activity.[4]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation in K-Ras G12C mutant cancer cells using Western blot analysis.
Signaling Pathway and Mechanism of Action
The K-Ras protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to an accumulation of the active GTP-bound form. This constitutively active K-Ras then activates the RAF-MEK-ERK signaling cascade. This compound is designed to covalently bind to the mutant cysteine at position 12 of K-Ras, locking it in an inactive state and thereby inhibiting downstream signaling.[1]
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
Application Note: Assessing Target Engagement of SML-10-70-1 in Cells
Introduction
SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the G12C mutant of K-Ras.[1][2] K-Ras is a small GTPase that functions as a molecular switch in critical signaling pathways regulating cell proliferation, differentiation, and survival.[1] Mutations in K-Ras, particularly at the G12 position, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT cascades, which is a hallmark of many human cancers.[1][3]
Confirming that a compound like this compound reaches and binds to its intended K-Ras G12C target within the complex cellular environment is a crucial step in drug development.[4][5] This process, known as target engagement, validates the compound's mechanism of action and provides a critical link between target binding and the observed biological or therapeutic effect.[6][7]
This document provides detailed protocols for two robust methods to assess the cellular target engagement of this compound:
-
Indirect Target Engagement: Measuring the inhibition of downstream K-Ras signaling by quantifying the phosphorylation of ERK, a key effector protein.[1]
-
Direct Target Engagement: Using the Cellular Thermal Shift Assay (CETSA) to confirm the physical binding of the active compound to K-Ras G12C.[8][9][10]
These methods are designed for researchers, scientists, and drug development professionals working to characterize the cellular activity of K-Ras inhibitors.
Method 1: Indirect Target Engagement via Downstream Pathway Inhibition
This method assesses target engagement by measuring a functional consequence of this compound binding to K-Ras G12C: the suppression of downstream signaling. A reduction in the phosphorylation of ERK (p-ERK) serves as a reliable pharmacodynamic biomarker for K-Ras inhibition.[1][11]
K-Ras Signaling Pathway and Inhibition
Protocol: In-Cell Western Assay for p-ERK/Total ERK
The In-Cell Western™ (ICW) is a quantitative immunofluorescence assay performed in microplates, ideal for measuring dose-dependent inhibition of signaling pathways.[12][13]
1. Cell Seeding and Treatment: a. Seed K-Ras G12C mutant cells (e.g., NCI-H358) into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in culture media. Include a vehicle-only control (e.g., 0.1% DMSO). c. Remove media from cells and add the compound dilutions. Incubate for 2-4 hours at 37°C.
2. Fixation and Permeabilization: [14] a. Aspirate the media and add 100 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT). b. Wash wells 3 times with 150 µL of PBS containing 0.1% Triton X-100. c. Add 100 µL of Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS). Incubate for 20 minutes at RT.
3. Blocking and Antibody Incubation: [15] a. Aspirate the permeabilization buffer and add 150 µL of blocking buffer (e.g., Intercept® Blocking Buffer or 5% non-fat milk in PBS) to each well. Incubate for 1.5 hours at RT. b. Prepare the primary antibody solution in blocking buffer containing both Rabbit anti-p-ERK (1:200) and Mouse anti-Total ERK (1:200). c. Aspirate the blocking buffer and add 50 µL of the combined primary antibody solution to each well. Incubate overnight at 4°C.
4. Secondary Antibody Incubation and Imaging: a. Wash the plate 4 times with 150 µL of PBS + 0.1% Tween-20 for 5 minutes each. b. Prepare the secondary antibody solution in blocking buffer containing IRDye® 800CW Goat anti-Rabbit (1:800) and IRDye® 680RD Goat anti-Mouse (1:800). c. Add 50 µL of the secondary antibody solution to each well. Incubate for 1 hour at RT, protected from light. d. Wash the plate 4 times as in step 4a. e. Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey®).
Data Presentation
The output will be the integrated fluorescence intensity for p-ERK (800 nm channel) and Total ERK (700 nm channel). The ratio of p-ERK to Total ERK is calculated and normalized to the vehicle control.
| This compound (µM) | p-ERK Signal (800 nm) | Total ERK Signal (700 nm) | p-ERK / Total ERK Ratio | % Inhibition (Normalized) |
| 0 (Vehicle) | 85,430 | 92,150 | 0.927 | 0% |
| 1 | 81,200 | 91,800 | 0.885 | 4.5% |
| 10 | 65,700 | 92,500 | 0.710 | 23.4% |
| 25 | 42,100 | 90,900 | 0.463 | 50.0% |
| 50 | 23,900 | 91,500 | 0.261 | 71.8% |
| 100 | 11,200 | 91,100 | 0.123 | 86.7% |
Method 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct compound binding in a cellular context. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[9] A shift in the thermal melt curve of K-Ras G12C in the presence of this compound is direct evidence of target engagement.[16]
CETSA Experimental Workflow
Protocol: CETSA for K-Ras G12C
Part 1: Melt Curve Generation [9][17]
1. Cell Culture and Treatment: a. Culture K-Ras G12C mutant cells to ~80-90% confluency. b. Treat cells with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) and incubate for 2 hours at 37°C.
2. Heating Step: a. Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 46°C to 64°C in 3°C increments). c. Heat the tubes for 3 minutes in a thermocycler, then cool to 4°C for 3 minutes.[18]
3. Lysis and Protein Quantification: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17] c. Transfer the supernatant (soluble fraction) to new tubes.
4. Western Blot Analysis: a. Normalize protein concentration for all samples. b. Perform SDS-PAGE and Western blot analysis using a primary antibody specific for K-Ras. c. Quantify the band intensity for each temperature point. Normalize the data by setting the intensity at the lowest temperature to 100%. d. Plot the percentage of soluble K-Ras against temperature to generate melt curves.
Part 2: Isothermal Dose-Response (ITDR)
This experiment is performed at a single, optimal temperature determined from the melt curve (a temperature where there is a significant difference in stability between treated and untreated samples, e.g., 55°C).
1. Cell Treatment: a. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 2 hours at 37°C.
2. Heating and Analysis: a. Heat all samples at the pre-determined optimal temperature (e.g., 55°C) for 3 minutes. Include a non-heated (RT) vehicle control. b. Perform cell lysis, centrifugation, and Western blot analysis as described in Part 1.
3. Data Analysis: a. Quantify the soluble K-Ras band for each concentration. b. Normalize the data by setting the signal from the non-heated control to 100% stabilization and the heated vehicle control to 0%. c. Plot % stabilization against this compound concentration to determine an EC50 for target engagement.
Data Presentation
Table 2: CETSA Melt Curve Data
| Temperature (°C) | % Soluble K-Ras (Vehicle) | % Soluble K-Ras (50 µM this compound) |
| 46 | 100% | 100% |
| 49 | 95% | 98% |
| 52 | 81% | 95% |
| 55 | 48% | 85% |
| 58 | 22% | 61% |
| 61 | 8% | 35% |
| 64 | 2% | 12% |
Table 3: Isothermal Dose-Response (ITDR) Data at 55°C
| This compound (µM) | Soluble K-Ras Signal | % Stabilization |
| RT Vehicle | 98,500 | 100% |
| 0 (Heated) | 47,280 | 0% |
| 1 | 51,500 | 8.2% |
| 10 | 65,900 | 36.3% |
| 25 | 72,890 | 50.0% |
| 50 | 84,100 | 71.9% |
| 100 | 91,300 | 85.9% |
Summary and Method Selection
Choosing the right assay depends on the experimental question. The indirect p-ERK assay confirms the functional consequence of target inhibition in a signaling context, while the direct CETSA method confirms physical binding to the target protein.
Method Selection Logic
By employing these methods, researchers can robustly validate the cellular target engagement of this compound, providing crucial data to support its development as a selective K-Ras G12C inhibitor.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. pnas.org [pnas.org]
- 12. licorbio.com [licorbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. products.advansta.com [products.advansta.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Application Note: Protocol for Assessing the Effect of SML-10-70-1 on Akt Phosphorylation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ras-PI3K-Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in this pathway. Its activation, marked by phosphorylation at key residues such as Serine 473 (Ser473) and Threonine 308 (Thr308), is a well-established biomarker for the pathway's activation state.[4][5] Consequently, monitoring Akt phosphorylation is a fundamental method for evaluating the efficacy of inhibitors targeting this pathway.[4]
SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that targets the G12C mutant of K-Ras.[6][7][8] By locking K-Ras in an inactive state, this compound is expected to downregulate downstream signaling cascades, including the PI3K-Akt pathway.[7][8] Preliminary studies have shown that this compound can attenuate the phosphorylation of Akt and Erk in cancer cell lines harboring the K-Ras G12C mutation, albeit at high concentrations.[6] This application note provides detailed protocols for assessing the dose- and time-dependent effects of this compound on Akt phosphorylation in relevant cancer cell lines using Western blotting and a cell-based ELISA.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Ras-PI3K-Akt signaling pathway and the proposed mechanism of action for this compound. Upon activation by upstream signals, Ras-GTP activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound, by inhibiting K-Ras G12C, is hypothesized to block the activation of PI3K, thereby preventing the phosphorylation and activation of Akt.
Caption: Ras-PI3K-Akt signaling and this compound inhibition.
Experimental Protocols
A. Western Blotting Protocol for Phospho-Akt (Ser473)
This protocol details the immunodetection of phosphorylated Akt (p-Akt) at Ser473 and total Akt in cell lysates following treatment with this compound.
1. Materials and Reagents
-
Cell Line: H358 (human lung adenocarcinoma, K-Ras G12C mutant) or other suitable cell line.
-
Compound: this compound (dissolved in DMSO).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (4-15%), running buffer, loading buffer.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) antibody, Rabbit anti-Akt (pan) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate H358 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in a serum-free medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
3. Data Analysis
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Plot the normalized p-Akt levels against the concentration of this compound.
B. Cell-Based ELISA Protocol for Phospho-Akt (Ser473)
This protocol provides a high-throughput method to quantify p-Akt (Ser473) and total Akt in whole cells.
1. Materials and Reagents
-
Cell-Based ELISA Kit: A kit containing all necessary reagents (e.g., fixing solution, quenching solution, blocking buffer, primary and secondary antibodies).
-
Microplate: 96-well, black, clear-bottom microplate.
-
Cell Line: H358 or other suitable cell line.
-
Compound: this compound (dissolved in DMSO).
-
Detection: Plate reader capable of measuring fluorescence or absorbance as per the kit's instructions.
2. Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight.
-
Serum-starve the cells as described for Western blotting.
-
Treat cells with a serial dilution of this compound and a DMSO control.
-
-
Fixing, Permeabilization, and Blocking:
-
Fix, permeabilize, and block the cells according to the manufacturer's protocol.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody mixture (phospho-Akt and total Akt antibodies) overnight at 4°C.
-
Wash the wells and incubate with the secondary antibody mixture (fluorophore-conjugated) for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Wash the wells and read the plate on a compatible plate reader.
-
Normalize the phospho-Akt signal to the total Akt signal for each well.
-
Calculate the percentage of inhibition of Akt phosphorylation for each concentration of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effect of this compound on Akt phosphorylation.
Caption: Workflow for assessing this compound's effect on Akt phosphorylation.
Data Presentation
The following tables present hypothetical data from dose-response experiments to illustrate the expected outcomes.
Table 1: Western Blot Densitometry Analysis of Akt Phosphorylation
| This compound (µM) | p-Akt (Ser473) Intensity | Total Akt Intensity | Normalized p-Akt/Total Akt Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.95 | 1.02 | 0.93 | 7% |
| 50 | 0.68 | 0.98 | 0.69 | 31% |
| 100 | 0.42 | 1.01 | 0.42 | 58% |
| 200 | 0.21 | 0.99 | 0.21 | 79% |
Table 2: Cell-Based ELISA of Akt Phosphorylation
| This compound (µM) | p-Akt (Ser473) Fluorescence | Total Akt Fluorescence | Normalized p-Akt/Total Akt Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 8500 | 9000 | 0.94 | 0% |
| 10 | 8100 | 9100 | 0.89 | 5% |
| 50 | 6200 | 8900 | 0.70 | 26% |
| 100 | 4100 | 9050 | 0.45 | 52% |
| 200 | 2200 | 8950 | 0.25 | 73% |
These tables clearly summarize the quantitative data, allowing for easy comparison of the dose-dependent inhibitory effect of this compound on Akt phosphorylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-Akt Signal | Inactive antibody. | Use a new or validated antibody. |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Inefficient transfer. | Confirm transfer with Ponceau S stain; optimize transfer conditions. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk for total Akt). |
| Antibody concentration too high. | Decrease the primary or secondary antibody concentration. | |
| Inconsistent Results | Variability in cell confluency or treatment time. | Ensure consistent cell culture and treatment conditions. |
| Incomplete cell lysis. | Ensure complete lysis and use of phosphatase inhibitors. |
Conclusion
The protocols described in this application note provide robust methods for assessing the inhibitory effect of this compound on Akt phosphorylation. Both Western blotting and cell-based ELISA are suitable for quantifying changes in p-Akt levels, with the latter offering a higher-throughput option. The expected results, as illustrated in the data tables, would demonstrate a dose-dependent decrease in Akt phosphorylation upon treatment with this compound in K-Ras G12C mutant cells, thereby providing evidence for the compound's on-target activity in the Ras-PI3K-Akt signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring SML-10-70-1 Cell Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The assessment of cell permeability is a critical step in the preclinical development of any drug candidate, providing insights into its potential for oral bioavailability and its ability to reach intracellular targets. SML-10-70-1 is a cell-permeable caged prodrug of SML-8-73-1, a covalent inhibitor of the oncogenic K-Ras G12C mutant.[1][2][3] Its efficacy is contingent on its ability to cross the cell membrane to engage its intracellular target. This document provides detailed protocols for the key in vitro assays used to quantify the cell permeability of small molecules like this compound.
The primary techniques covered are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to determine a compound's passive diffusion characteristics.[4][5]
-
Caco-2 Permeability Assay: Considered the gold standard for predicting in vivo intestinal absorption in humans, this cell-based assay utilizes a monolayer of differentiated Caco-2 cells that mimic the intestinal epithelium.[6][7][8]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Often used to predict blood-brain barrier penetration and to identify substrates of efflux transporters like P-glycoprotein (P-gp).[9][10][11]
These assays provide quantitative data in the form of an apparent permeability coefficient (Papp), which can be used to classify compounds as having low, medium, or high permeability. For cell-based assays, a bi-directional measurement (apical to basolateral and basolateral to apical) allows for the calculation of an efflux ratio, which indicates if the compound is actively transported out of the cell.[10][12]
Data Presentation
The following tables summarize the typical quantitative data obtained from these assays and provide a framework for interpreting the permeability of this compound.
Table 1: Classification of Apparent Permeability (Papp) Values
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Low | < 1 | Poor |
| Moderate | 1 - 10 | Moderate |
| High | > 10 | High |
Table 2: Interpretation of Efflux Ratio in Caco-2 and MDCK Assays
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2 | No significant active efflux |
| ≥ 2 | Compound is likely a substrate of an efflux transporter (e.g., P-gp) |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1536470-98-0[13] |
| Molecular Formula | C₂₅H₄₂ClN₇O₁₃P₂[13] |
| Molecular Weight | 746.04 g/mol [13] |
II. Experimental Protocols
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard industry practices and is designed to assess the passive diffusion of a test compound.[4][5][14]
1. Principle
The PAMPA model uses a lipid-infused artificial membrane to predict passive intestinal absorption.[14] A donor compartment containing the test compound is separated from an acceptor compartment by this membrane. The rate of diffusion of the compound across the membrane is measured to determine its permeability.
2. Materials
-
96-well donor plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 1-4%)[15][16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Control compounds (low and high permeability)
-
UV-transparent 96-well plates for analysis
-
Plate reader or LC-MS/MS for quantification
3. Protocol
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) with a small percentage of DMSO (e.g., 1-5%) to each well of the 96-well acceptor plate.[15]
-
Coat Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[15]
-
Prepare Dosing Solutions: Prepare the test compound (this compound) and control compounds to the desired final concentration (e.g., 10 µM) in PBS.[15]
-
Add Dosing Solution to Donor Plate: Add 150-200 µL of the dosing solutions to the donor plate wells.[15]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[4][16]
-
Sampling: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
B. Caco-2 Permeability Assay
This protocol outlines the steps for assessing both passive and active transport across a Caco-2 cell monolayer.[6][7][17][18]
1. Principle
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[6][12] This model allows for the measurement of a compound's transport rate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
2. Materials
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[17]
-
Test compound (this compound) stock solution
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity testing[19]
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
3. Protocol
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check:
-
Prepare Dosing Solutions: Prepare the dosing solutions of this compound and control compounds in pre-warmed transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM).[12]
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (B-A):
-
Follow the same procedure as for A-B, but add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
C. MDCK-MDR1 Permeability Assay
This protocol is designed to assess permeability and identify if a compound is a substrate for the P-gp efflux pump.[9][10][11]
1. Principle
MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) overexpress the P-gp efflux transporter.[9] By comparing the permeability across this cell line with wild-type MDCK cells, or by calculating the efflux ratio, one can determine if a compound is actively transported by P-gp.
2. Materials
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (optional, for comparison)
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
Test compound (this compound) stock solution
-
Control compounds (e.g., prazosin (B1663645) as a P-gp substrate)[10]
-
P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine)[9]
-
TEER meter
-
LC-MS/MS for quantification
3. Protocol
-
Cell Seeding and Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-5 days to form a confluent monolayer.[10]
-
Monolayer Integrity Check: Measure the TEER to ensure the formation of tight junctions (typically >200 Ω·cm²).[9]
-
Permeability Measurement (A-B and B-A):
-
Follow the same bidirectional transport protocol as described for the Caco-2 assay.
-
Perform the assay in the presence and absence of a known P-gp inhibitor to confirm P-gp mediated efflux.
-
-
Quantification: Analyze sample concentrations using LC-MS/MS.
-
Data Analysis:
-
Calculate Papp values for both directions.
-
Determine the efflux ratio. A ratio ≥ 2 suggests the compound is a P-gp substrate.[10]
-
III. Visualization of Workflows
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. medkoo.com [medkoo.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Application Note: Utilizing SML-10-70-1 in a 3D Spheroid Model of Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[1][2][3][4][5] This increased physiological relevance is crucial for the evaluation of novel cancer therapeutics.[2][4][6] SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the K-Ras G12C mutation.[7][8][9] Activating mutations in the Ras family of small GTPases are found in approximately 30% of all human cancers, making them a critical target for anti-cancer drug development.[7] The K-Ras G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[8][9] this compound acts by irreversibly binding to the guanine-nucleotide binding pocket of K-Ras G12C, locking it in an inactive state and subsequently inhibiting downstream signaling pathways such as the Erk and Akt pathways.[7][8][9]
This application note provides a detailed protocol for the use of this compound in a 3D spheroid model of lung cancer, covering spheroid generation, drug treatment, and various assays to evaluate its efficacy.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines (2D Culture)
| Cell Line | K-Ras Mutation Status | EC50 (µM) |
| H358 | G12C | 26.6[7][10] |
| H23 | G12C | 47.6[7] |
| A549 | G12S | 43.8[7] |
Note: Data is derived from 2D cell culture experiments and serves as a baseline for 3D spheroid studies. EC50 values in 3D models are expected to be higher.
Experimental Protocols
Protocol 1: Generation of Lung Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Lung cancer cell lines (e.g., H358, H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well or 384-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture lung cancer cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 500-5000 cells/well, to be optimized for each cell line).
-
Dispense the cell suspension into the wells of an ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.
Protocol 2: Treatment of Lung Cancer Spheroids with this compound
Materials:
-
Pre-formed lung cancer spheroids (from Protocol 1)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
After spheroid formation (2-4 days post-seeding), prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range informed by the 2D EC50 values (e.g., 1 µM to 100 µM).
-
Carefully remove half of the medium from each well of the spheroid culture plate.
-
Add an equal volume of the this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the treated spheroids for the desired duration (e.g., 48, 72, or 96 hours).
-
Proceed with downstream assays to evaluate the effects of the treatment.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in 96-well plates
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by vigorous shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Treated spheroids in 96-well plates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of cell culture medium in the well.
-
Gently mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the results to a viable cell number assay to determine the specific increase in apoptosis.
Protocol 5: Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of Erk and Akt.
Materials:
-
Treated spheroids
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Erk, anti-Erk, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect treated spheroids and wash with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in lung cancer spheroids.
Caption: Proposed signaling pathway of this compound in K-Ras G12C mutant lung cancer.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SML-10-70-1 Concentration for Western Blot
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SML-10-70-1 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the K-Ras G12C mutant.[1] It functions by irreversibly binding to the guanine-nucleotide binding site of K-Ras G12C, effectively locking the protein in an inactive state.[1] This inhibition leads to the downregulation of downstream signaling pathways, including the phosphorylation of key proteins like Akt and Erk.[1][2][3]
Q2: What is the primary application of this compound in a Western blot experiment?
A2: In a Western blot, this compound is primarily used to assess its inhibitory effect on the K-Ras G12C signaling pathway. Researchers can measure the reduction in the phosphorylation of downstream targets such as p-Akt and p-Erk to determine the compound's efficacy and optimal concentration.
Q3: What is a recommended starting concentration range for this compound in cell culture for a Western blot experiment?
A3: Based on published data, a broad concentration range is recommended to start with. A logarithmic dilution series from 1 µM to 100 µM is a good starting point.[1][3] Studies have shown that a high concentration of 100 µM can attenuate Akt and Erk phosphorylation, while EC50 values for anti-proliferative effects are reported to be between 26.6 µM and 47.6 µM in various cancer cell lines.[1][2][4]
Q4: How long should I treat my cells with this compound before lysis for Western blotting?
A4: The optimal incubation time can vary depending on the cell line and the specific downstream target being investigated. A time-course experiment is recommended. A common starting point is to treat cells for 24 hours. However, testing a range of time points, such as 6, 12, 24, and 48 hours, will help determine the optimal duration for observing the desired inhibitory effect.
Troubleshooting Guide
Issue 1: No change in the phosphorylation of downstream targets (e.g., p-Akt, p-Erk) after this compound treatment.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 200 µM). |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to determine the optimal treatment duration. |
| Cell line does not harbor the K-Ras G12C mutation. | Confirm the mutational status of your cell line. This compound is a selective inhibitor for the K-Ras G12C mutant.[1] |
| Compound degradation. | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.[5] |
| High serum concentration in media. | Serum proteins can bind to small molecules and reduce their effective concentration.[5] Consider reducing the serum concentration during the treatment period, but be mindful of potential effects on cell health. |
Issue 2: High background or non-specific bands on the Western blot.
| Possible Cause | Suggested Solution |
| Antibody concentration is too high. | Optimize the concentration of your primary and secondary antibodies by performing a titration.[6][7] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[6] |
| Inadequate washing. | Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[8] |
Issue 3: Weak or no signal for the target protein.
| Possible Cause | Suggested Solution |
| Low protein concentration in lysate. | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). |
| Poor antibody quality. | Use a validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage, and buffer composition) based on the molecular weight of your target protein.[9] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting the phosphorylation of a downstream target (e.g., Erk) in a K-Ras G12C mutant cell line.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Erk, anti-total-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed the K-Ras G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Erk, total-Erk, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-Erk and total-Erk. Normalize the p-Erk signal to the total-Erk signal for each treatment condition. Plot the normalized p-Erk levels against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the active K-Ras G12C signaling pathway.
Caption: Workflow for optimizing this compound concentration in Western blot.
Caption: Troubleshooting decision tree for Western blot with this compound.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent SML-10-70-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SML-10-70-1 in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of SML-8-73-1.[1][2][3] SML-8-73-1 is a covalent inhibitor that specifically targets the G12C mutant of the K-Ras protein.[1][4] Upon entering the cell, this compound is converted to its active form, SML-8-73-1, which then forms a covalent bond with the cysteine residue at position 12 of the K-Ras G12C mutant. This modification locks the K-Ras protein in an inactive state, thereby inhibiting downstream signaling pathways such as the Raf-MEK-ERK and PI3K-Akt pathways.[1][2][5]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has demonstrated anti-proliferative effects in cell lines expressing the K-Ras G12C mutation, such as H358 and H23.[1] It has also been tested in A549 cells, which have a K-Ras G12S mutation, where it also showed anti-proliferative effects.[1]
Q3: What is the recommended working concentration for this compound?
A3: In published studies, this compound has been used at a concentration of 100 μM to observe effects on downstream signaling pathways like Akt and Erk phosphorylation.[1][2][5][6] However, the optimal concentration for your specific cell line and assay should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound?
A4: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, compounds of this nature are dissolved in a high-quality, anhydrous solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C and protected from light and moisture to maintain its stability and activity. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of K-Ras G12C Signaling
If you are not observing the expected decrease in p-Erk or p-Akt levels after treating K-Ras G12C mutant cells with this compound, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Line Health | Ensure cells are healthy, in a logarithmic growth phase, and free from contamination (e.g., mycoplasma).[7][8] High cell passage numbers can lead to genetic drift and altered signaling responses.[9] |
| Insufficient Treatment Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing maximal inhibition. A 6-hour treatment has been previously reported.[1] |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. While 100 μM has been used, the optimal concentration may vary.[1] |
| Assay Variability | Minimize variability in your Western blot or other detection methods. Ensure equal protein loading, consistent antibody dilutions, and appropriate controls.[7] |
Logical Troubleshooting Workflow for No Observed Effect
Troubleshooting flowchart for inconsistent this compound results.
Issue 2: High Variability in Anti-Proliferative Assay Results
High variability in cell viability or proliferation assays can obscure the true effect of this compound.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use appropriate pipetting techniques to avoid clumps and ensure even distribution of cells across the plate.[8] |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding this compound and assay reagents to minimize timing differences between wells.[8] |
| Fluctuations in Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Assay Detection Settings | For fluorescence or luminescence-based assays, optimize reader settings such as gain and integration time to ensure the signal is within the linear range of detection.[10] |
Experimental Workflow for a Cell Proliferation Assay
Workflow for a typical cell proliferation experiment.
Experimental Protocols
Western Blot for p-Erk and p-Akt Inhibition
-
Cell Seeding and Treatment: Seed K-Ras G12C mutant cells (e.g., H358) in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., at 100 μM) or a vehicle control (DMSO) for 6 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Erk, total Erk, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed K-Ras G12C mutant cells (e.g., H358, H23) and a control cell line (e.g., A549 with K-Ras G12S) into a 96-well, white, clear-bottom plate at an appropriate density (e.g., 2,000-5,000 cells/well).[1] Allow the cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Summary of Reported Anti-Proliferative Activity of this compound [1]
| Cell Line | K-Ras Mutation | EC50 (μM) |
| H358 | G12C | 26.6 |
| H23 | G12C | 47.6 |
| A549 | G12S | 43.8 |
K-Ras Signaling Pathway
The following diagram illustrates the simplified K-Ras signaling pathway and the point of inhibition by this compound.
Simplified K-Ras signaling pathway and this compound inhibition.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 10. bitesizebio.com [bitesizebio.com]
SML-10-70-1 solubility issues in cell culture media
Welcome to the technical support center for SML-10-70-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, that may arise when working with this novel inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug derivative of SML-8-73-1, a covalent inhibitor of the oncogenic K-Ras G12C mutant.[1][2] It is designed to selectively target and irreversibly bind to the guanine-nucleotide binding site of K-Ras G12C.[1][3] This covalent modification locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for tumor cell proliferation and survival.[1][3][4]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Published studies have shown anti-proliferative effects in various cancer cell lines with EC50 and IC50 values in the micromolar range.[1][5][6] For example, attenuation of Akt and Erk phosphorylation has been observed at concentrations around 100 μM.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Solubility Issues
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially inducing cellular toxicity.[7] The following guide provides solutions to common solubility challenges.
Q3: My this compound solution precipitated immediately after adding it to the cell culture medium. What should I do?
A3: This often indicates that the compound's concentration has exceeded its solubility limit in the aqueous environment of the cell culture medium.[7]
Recommended Solutions:
-
Prepare a High-Concentration Stock in an Organic Solvent: The preferred method is to first dissolve this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[8][9]
-
Perform Serial Dilutions: Instead of adding the high-concentration stock directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) cell culture medium to reach the desired final concentration.[7] This gradual dilution helps to prevent the compound from crashing out of solution.
-
Decrease the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Q4: The media containing this compound appeared clear initially, but a precipitate formed after incubation. What is the cause and how can I prevent it?
A4: Delayed precipitation can be caused by several factors, including changes in the media's pH due to the CO2 environment in the incubator, interactions with media components over time, or temperature fluctuations.[3]
Recommended Solutions:
-
Ensure Proper Buffering: Confirm that your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[3]
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[3][7]
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[5]
-
Test Media Compatibility: If possible, test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Q5: I am observing cloudiness or a film on the surface of my culture after treating with this compound. Is this precipitation?
A5: Cloudiness or a surface film can indicate fine precipitation or, in some cases, microbial contamination.[3] It's crucial to distinguish between these two possibilities.
Recommended Solutions:
-
Microscopic Examination: Aseptically remove a small aliquot of the media and examine it under a microscope. Chemical precipitates often appear as crystalline structures or amorphous particles, while microbial contamination will show characteristic shapes and movements of bacteria, yeast, or fungi.
-
Review Sterile Technique: If contamination is suspected, discard the culture and thoroughly review your sterile handling procedures.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | K-Ras Mutation | EC50 / IC50 (µM) | Reference |
| A549 | G12S | 43.8 | [1] |
| H23 | G12C | 47.6 | [1] |
| H358 | G12C | 26.6 | [1][5][6] |
Table 2: Recommended Solvent Concentrations for Cell Culture Experiments
| Solvent | Recommended Final Concentration | Notes | Reference |
| DMSO | ≤ 0.5% | Generally well-tolerated by most cell lines. Always include a vehicle control with the same final DMSO concentration as your experimental samples. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Gently mix the solution by pipetting or inverting the tube after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
-
Protocol 2: Assessing the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of your this compound DMSO stock solution in complete cell culture medium in a clear multi-well plate (e.g., 96-well plate). Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
-
Observation:
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Mandatory Visualizations
Caption: K-Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for cell culture.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
potential off-target effects of SML-10-70-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SML-10-70-1, a cell-permeable covalent inhibitor of K-Ras G12C, particularly when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug that, once inside the cell, is converted to its active form, SML-8-73-1.[1][2] SML-8-73-1 is a GDP analogue that selectively and covalently binds to the mutant cysteine residue at position 12 of the K-Ras G12C protein.[1][2] This modification locks the K-Ras G12C protein in an inactive state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][3][4]
Q2: I'm observing inhibition of downstream signaling (pERK, pAKT) and anti-proliferative effects at high concentrations of this compound (e.g., 100 µM). Are these considered off-target effects?
At a high concentration of 100 µM, this compound has been shown to attenuate Akt and Erk phosphorylation.[1][4] While this is the expected on-target effect in K-Ras G12C mutant cells, observing these effects in cell lines without the G12C mutation (e.g., A549 cells with a G12S mutation) suggests potential off-target activity or effects on shared downstream pathways.[1] The covalent nature of the inhibitor means it could potentially react with other accessible cysteine residues on other proteins, especially at high concentrations.[3]
Q3: What is the known selectivity profile of the active compound, SML-8-73-1?
In situ proteomic profiling has demonstrated that SML-8-73-1 is highly selective for K-Ras G12C over other small GTPases.[4][5] In lysates from the MIA PaCa-2 cell line (which has the K-Ras G12C mutation), significant inhibition of probe labeling was observed for K-Ras G12C, with only moderate inhibition seen for three other GTP-binding proteins out of over 100 detected.[5]
Q4: Are there known off-target proteins for other covalent K-Ras G12C inhibitors that might be relevant for this compound?
Yes, global proteomic studies of other covalent K-Ras G12C inhibitors have identified off-target proteins. For instance, the inhibitor ARS-853 was found to engage FAM213A and Reticulon-4 (RTN4) at concentrations below 30 µM. A comprehensive study of AMG510 identified over 300 potential off-target proteins, including KEAP1 (a regulator of the oxidative stress response) and ALDOA (an enzyme involved in glycolysis). These findings highlight that off-target interactions with other cysteine-containing proteins are possible with this class of inhibitors.
Troubleshooting Guide
Issue 1: Observing anti-proliferative effects in a non-K-Ras G12C cell line.
Potential Cause: This could be an indication of off-target effects, as this compound is designed to be specific for the G12C mutation. At high concentrations, the inhibitor may be interacting with other cellular targets that regulate cell growth.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a competition binding assay, in your K-Ras G12C and non-G12C cell lines to confirm that this compound is binding to K-Ras G12C specifically.
-
Dose-Response Comparison: Perform a dose-response curve for the anti-proliferative effects in both K-Ras G12C and non-G12C cell lines. A significant rightward shift in the EC50 for the non-G12C line would suggest that the effect is less potent and more likely off-target.
-
Proteomic Profiling: For in-depth investigation, consider a chemoproteomic approach to identify other proteins that are covalently modified by this compound in your cell line of interest.
Issue 2: Unexpected changes in signaling pathways unrelated to the canonical K-Ras pathway.
Potential Cause: High concentrations of this compound may lead to the inhibition of other signaling proteins, such as kinases or other GTPases, through off-target covalent modification.
Troubleshooting Steps:
-
Phospho-Protein Array: Use a phospho-protein array to get a broader view of the signaling pathways affected by this compound treatment in your experimental system.
-
Western Blot Validation: Validate any significant changes observed in the array using western blotting for specific phosphorylated proteins.
-
Literature Review on Similar Compounds: Investigate the known off-targets of other covalent inhibitors to see if there is an overlap with the pathways you are observing to be affected.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Different Cancer Cell Lines
| Cell Line | K-Ras Mutation Status | EC50 (µM) | Reference |
| H358 | G12C | 26.6 | [1] |
| H23 | G12C | 47.6 | [1] |
| A549 | G12S | 43.8 | [1] |
Experimental Protocols
Protocol 1: Western Blot for pERK and pAKT
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against pERK, total ERK, pAKT, and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Visualizations
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: SML-10-70-1 Prodrug Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the intracellular conversion of the prodrug SML-10-70-1 to its active metabolite, SML-8-73-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
This compound is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor of the K-Ras G12C mutant protein.[1] The prodrug is designed with a "caging" group, specifically an alanine (B10760859) ester phosphoramidate, which masks the charged phosphate (B84403) groups of the active compound.[1] This modification allows this compound to passively diffuse across the cell membrane. Once inside the cell, it is believed that intracellular enzymes, such as esterases or phosphoramidases, cleave this caging group, converting this compound into its active form, SML-8-73-1.[1] The active SML-8-73-1 can then covalently bind to the cysteine-12 residue of the K-Ras G12C mutant, leading to the inactivation of downstream signaling pathways, such as the phosphorylation of Erk and Akt.[2][3]
Caption: this compound conversion and mechanism of action.
Q2: What are the primary methods to confirm the intracellular conversion of this compound?
There are two main approaches to confirm the intracellular conversion of this compound:
-
Direct Measurement of Metabolites: This involves using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly detect and quantify the concentrations of both the prodrug (this compound) and the active drug (SML-8-73-1) within the cell lysate. This method is highly specific and provides quantitative data on the conversion efficiency.
-
Indirect Measurement of Target Engagement and Downstream Signaling: This approach involves assessing the biological consequences of the active drug's presence. This can be done by:
-
Target Engagement Assays: Measuring the covalent modification of K-Ras G12C by SML-8-73-1.
-
Western Blotting: Analyzing the phosphorylation status of downstream effector proteins like Erk and Akt. A decrease in pErk and pAkt levels upon treatment with this compound suggests successful conversion to the active inhibitor.[4]
-
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A reduction-responsive self-reporting fluorescent prodrug for real-time monitoring of 5-ASA release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing SML-10-70-1 Efficacy in Resistant Cell Lines
Welcome to the technical support center for SML-10-70-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the efficacy of this compound, a covalent inhibitor of K-Ras G12C, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug of SML-8-73-1.[1][2] Once inside the cell, it is converted to its active form, SML-8-73-1, which then acts as a direct, covalent inhibitor of the K-Ras G12C mutant protein.[1][3] It specifically targets the guanine (B1146940) nucleotide-binding pocket of K-Ras G12C, covalently modifying the cysteine at position 12.[1][3] This modification locks the K-Ras G12C protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK (Erk) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2][4]
Q2: In which cell lines has this compound shown anti-proliferative activity?
A2: this compound has demonstrated anti-proliferative effects in various cancer cell lines. Notably, it has been tested in cell lines with the K-Ras G12C mutation, such as H358 and H23, and also in A549 cells, which have a K-Ras G12S mutation.[1][3]
Q3: What are the known or potential mechanisms of resistance to this compound and other covalent K-Ras G12C inhibitors?
A3: Resistance to covalent K-Ras G12C inhibitors, a class to which this compound belongs, can arise through various mechanisms that lead to the reactivation of downstream signaling pathways. These can be broadly categorized as:
-
On-target alterations:
-
Secondary KRAS mutations: New mutations in the KRAS gene, at codons other than G12C (e.g., G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C), can prevent the inhibitor from binding effectively.[1][5][6][7]
-
KRAS G12C amplification: An increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[1][7]
-
-
Bypass pathway activation:
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs like EGFR or MET can reactivate the MAPK and/or PI3K-AKT pathways, bypassing the need for K-Ras signaling.
-
Mutations in downstream signaling components: Activating mutations in genes such as NRAS, BRAF, MAP2K1 (MEK1), or loss-of-function mutations in tumor suppressors like NF1 and PTEN can lead to constitutive activation of the MAPK or PI3K-AKT pathways, rendering the inhibition of K-Ras G12C ineffective.[1][6][7]
-
-
Histologic transformation: In some cases, the cancer cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma, a process that can be associated with different signaling dependencies.[1][5][7]
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Issue 1: Lower than expected efficacy of this compound in a K-Ras G12C mutant cell line.
-
Possible Cause 1: Suboptimal Compound Stability or Handling.
-
Possible Cause 2: Low Cell Permeability or High Efflux.
-
Troubleshooting Step: While this compound is designed to be cell-permeable, its uptake and retention can vary between cell lines.[9] Perform a target engagement assay (see Experimental Protocols Section) to confirm that the compound is reaching its intracellular target.
-
-
Possible Cause 3: Intrinsic Resistance of the Cell Line.
-
Troubleshooting Step: The cell line may have pre-existing resistance mechanisms. Analyze the baseline activation state of the MAPK (p-ERK) and PI3K-AKT (p-AKT) pathways via Western blotting or flow cytometry (see Experimental Protocols Section).[10] High basal activation of these pathways despite K-Ras G12C inhibition may indicate intrinsic resistance.
-
Issue 2: Development of acquired resistance to this compound after prolonged treatment.
-
Possible Cause 1: On-target KRAS mutations.
-
Possible Cause 2: Bypass pathway activation.
-
Troubleshooting Step: Use phosphoproteomic arrays or Western blotting to assess the activation status of key signaling molecules in the MAPK and PI3K-AKT pathways (e.g., p-EGFR, p-MET, p-MEK, p-ERK, p-AKT, p-S6).[10] Compare the profiles of sensitive and resistant cells.
-
-
Possible Cause 3: Combination Therapy Approach.
-
Troubleshooting Step: Based on the identified resistance mechanism, consider combination therapies. For example, if the MAPK pathway is reactivated, combining this compound with a MEK or ERK inhibitor may be effective. If the PI3K-AKT pathway is activated, a PI3K or AKT inhibitor could be used in combination.[11] Perform a drug synergy assay to determine the optimal combination and concentrations (see Experimental Protocols Section).
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | K-Ras Mutation Status | EC50 (µM) |
| H358 | G12C | 26.6 |
| H23 | G12C | 47.6 |
| A549 | G12S | 43.8 |
Data extracted from Lim et al., 2014.[1][3]
Experimental Protocols
1. Cellular Target Engagement Assay
This assay is designed to confirm that this compound is reaching and binding to its intracellular target, K-Ras G12C.[1][3]
-
Materials:
-
K-Ras G12C expressing cells (e.g., H358)
-
This compound and a non-reactive control compound
-
Cell lysis buffer
-
Desthiobiotin-GTP
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-K-Ras antibody
-
-
Procedure:
-
Treat K-Ras G12C expressing cells with this compound or a negative control for a specified time (e.g., 6 hours).
-
Lyse the cells to obtain total protein lysates.
-
Incubate the lysates with desthiobiotin-GTP. This probe will covalently bind to the GTP-binding pocket of K-Ras if it is not already occupied by this compound.
-
Use streptavidin beads to pull down the biotinylated proteins.
-
Analyze the amount of pulled-down K-Ras by Western blotting using an anti-K-Ras antibody.
-
-
Expected Outcome: A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates successful target engagement.
2. Assessment of MAPK and PI3K-AKT Pathway Activation by Western Blotting
This protocol allows for the analysis of the activation status of key downstream signaling pathways.[10]
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer and protease/phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound at various concentrations and time points.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of ERK, AKT, and S6.
-
Detect with appropriate secondary antibodies and visualize the bands.
-
-
Expected Outcome: In sensitive cells, this compound should decrease the levels of p-ERK, p-AKT, and p-S6. In resistant cells, these phosphorylation levels may remain high, indicating pathway reactivation.
3. Drug Combination Synergy Assay
This protocol helps to determine if combining this compound with another inhibitor results in a synergistic, additive, or antagonistic effect.[12][13][14]
-
Materials:
-
Resistant cell line of interest
-
This compound and the second inhibitor
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed the resistant cells in 96-well plates.
-
Create a dose-response matrix by treating the cells with a range of concentrations of this compound alone, the second inhibitor alone, and combinations of both drugs.
-
Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Analyze the data using synergy scoring models such as the Bliss independence or Loewe additivity model. Software packages are available to perform these calculations.[13]
-
-
Expected Outcome: The analysis will generate synergy scores, which indicate whether the combination is synergistic (greater than the expected additive effect), additive, or antagonistic (less than the expected additive effect).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Technical Support Center: SML-10-70-1 Immunofluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background and achieve optimal results with your SML-10-70-1 immunofluorescence staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence?
High background in immunofluorescence (IF) staining can originate from several sources, broadly categorized as issues with the sample itself, problems with the antibodies, or procedural flaws in the staining protocol. Sample-related issues include autofluorescence from the tissue or cells. Antibody problems often stem from non-specific binding of the primary or secondary antibodies, or from using them at too high a concentration. Procedural errors can include inadequate blocking, insufficient washing, or improper sample preparation.
Q2: How can I determine the source of my high background?
To identify the source of high background, it is crucial to include the proper controls in your experiment. A "secondary antibody only" control (omitting the primary antibody) will help determine if the secondary antibody is binding non-specifically. A "no antibody" control (autofluorescence control) will reveal the level of natural fluorescence in your sample. If the background is high in the "secondary only" control, the issue lies with the secondary antibody or blocking step. If the background is only high when both primary and secondary antibodies are used, the primary antibody's concentration or specificity is likely the problem.
Troubleshooting Guide
Issue: High background across the entire sample
High background staining that appears uniformly across the entire specimen, including areas where the target antigen is not expected, is a common issue. This can obscure the specific signal and make interpretation difficult. The following sections address potential causes and solutions for this problem.
Is the primary antibody concentration too high?
An excessively high concentration of the primary antibody is a frequent cause of non-specific binding and high background.
-
Solution: Perform a titration experiment to determine the optimal concentration for the this compound antibody. This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.
Is the secondary antibody binding non-specifically?
The secondary antibody may be binding to components in the sample other than the primary antibody.
-
Solution 1: Run a control sample that includes only the secondary antibody. If background is observed, the secondary antibody is binding non-specifically.
-
Solution 2: Ensure your blocking solution is appropriate for the species of your secondary antibody. For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum in your blocking buffer.
-
Solution 3: Consider using a pre-adsorbed secondary antibody. These antibodies have been passed through a column containing serum proteins from the sample species to remove antibodies that would cross-react.
Is the blocking step insufficient?
Inadequate blocking can leave non-specific protein binding sites on the sample exposed, leading to antibody binding and high background.
-
Solution 1: Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour at room temperature).
-
Solution 2: Try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercial blocking buffers. The choice of blocking agent can be tissue and antibody dependent.
Are the washing steps inadequate?
Insufficient washing will not effectively remove unbound antibodies, leading to high background.
-
Solution: Increase the number and/or duration of wash steps after both the primary and secondary antibody incubations. Using a detergent like Tween-20 in the wash buffer can also help to reduce non-specific binding.
Issue: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria, lysosomes, collagen, elastin) and can be mistaken for a specific signal.
Is your sample autofluorescent?
-
Solution 1: Examine an unstained sample under the microscope using the same filter sets as your experiment. If you observe fluorescence, your sample is autofluorescent.
-
Solution 2: Use a commercial autofluorescence quenching reagent or try a chemical quenching method, such as treatment with Sodium Borohydride or Sudan Black B.
-
Solution 3: If possible, choose a fluorophore that emits in a spectral range that does not overlap with the autofluorescence of your sample.
Experimental Protocols
Protocol 1: Antibody Titration
This protocol is designed to determine the optimal dilution for the this compound primary antibody.
-
Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Prepare multiple identical samples (slides with cells or tissue sections).
-
Follow your standard immunofluorescence protocol, but apply a different antibody dilution to each sample.
-
Include a "no primary antibody" control.
-
After staining, image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
Compare the images to identify the dilution that gives the brightest specific signal with the lowest background.
Protocol 2: Optimizing Blocking
This protocol helps to determine the most effective blocking buffer for your experiment.
-
Prepare several different blocking buffers (e.g., 5% BSA in PBS, 10% Normal Goat Serum in PBS, a commercial blocking buffer).
-
Prepare multiple identical samples.
-
Incubate each sample in a different blocking buffer for 1 hour at room temperature.
-
Proceed with your standard immunofluorescence protocol using the optimal primary antibody concentration determined from the titration experiment.
-
Image all samples using identical microscope settings.
-
Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one.
Data Presentation
Table 1: Example Antibody Titration Results for this compound
| Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 1:50 | 1500 | 800 | 1.88 | High background, some specific signal. |
| 1:100 | 1200 | 400 | 3.00 | Good specific signal, moderate background. |
| 1:200 | 950 | 150 | 6.33 | Optimal: Strong signal, low background. |
| 1:400 | 500 | 100 | 5.00 | Weaker signal, low background. |
| 1:800 | 200 | 80 | 2.50 | Very weak signal. |
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 5% BSA in PBS | 950 | 150 | 6.33 | Standard blocking, effective. |
| 10% Normal Goat Serum | 1000 | 100 | 10.00 | Optimal: Excellent signal, minimal background. |
| Commercial Buffer A | 900 | 120 | 7.50 | Good performance. |
Visualizations
Caption: A workflow for troubleshooting high background in immunofluorescence.
Caption: Experimental workflow for primary antibody titration.
Technical Support Center: SML-10-70-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SML-10-70-1, a covalent inhibitor of the K-Ras G12C mutant, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of SML-8-73-1, a GDP analogue designed as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1] It operates by irreversibly binding to the cysteine residue at position 12 (C12) within the guanine-nucleotide binding pocket of K-Ras G12C. This covalent modification locks the K-Ras protein in an inactive state, thereby inhibiting downstream signaling pathways such as the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1][2][3]
Q2: What is the key difference between this compound and its active form, SML-8-73-1?
A2: this compound is a "caged" or prodrug version of SML-8-73-1, designed for improved cell permeability.[1][2] Once inside the cell, this compound is converted to its active form, SML-8-73-1, which then covalently binds to K-Ras G12C.
Q3: What are the recommended positive and negative controls for experiments involving this compound?
A3: To ensure the rigor and validity of your experimental results, the following controls are recommended:
-
Positive Control Cell Lines: Use cell lines harboring the K-Ras G12C mutation, such as H358 and H23 cells, which are known to be dependent on K-Ras for growth.[1]
-
Negative Control Cell Lines: Employ cell lines with wild-type K-Ras or other K-Ras mutations like G12S (e.g., A549 cells) to demonstrate the specificity of this compound for the G12C mutant.[1]
-
Negative Control Compound: A crucial negative control is the non-covalent analogue, SML-10-57-1. This compound is structurally similar to this compound but lacks the reactive electrophile, preventing covalent bond formation.[1] This control helps to distinguish between effects caused by covalent inhibition versus non-specific interactions.
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.
Troubleshooting Guide
Issue 1: No significant inhibition of downstream signaling (pERK, pAkt) is observed after this compound treatment.
-
Possible Cause 1: Insufficient Compound Concentration.
-
Solution: this compound has been shown to attenuate Akt and Erk phosphorylation at a high concentration of 100 μM.[1][2] Ensure you are using a concentration in this effective range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Inadequate Incubation Time.
-
Solution: In cellular target engagement assays, cells have been treated for 6 hours with this compound.[1] Verify that your incubation time is sufficient for cellular uptake, conversion to the active form, and target engagement. A time-course experiment can help optimize the treatment duration.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your target cell line expresses the K-Ras G12C mutation. Use a positive control cell line known to be sensitive to this compound (e.g., H358) in parallel to validate your experimental setup and the compound's activity.
-
Issue 2: High levels of off-target effects or cellular toxicity are observed.
-
Possible Cause 1: Compound Concentration is too High.
-
Solution: While high concentrations may be required for efficacy, they can also lead to toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line and use a concentration that effectively inhibits the target without causing excessive cell death.
-
-
Possible Cause 2: Non-specific Binding.
-
Solution: Include the non-covalent control, SML-10-57-1, in your experiments.[1] If similar adverse effects are observed with SML-10-57-1, it suggests that the toxicity may not be due to the covalent inhibition of K-Ras G12C.
-
Issue 3: Difficulty in reproducing published anti-proliferative effects.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Solution: Carefully review and align your experimental protocol with published studies. Factors such as cell seeding density, serum concentration in the media, and the duration of the proliferation assay can significantly influence the results.
-
-
Possible Cause 2: Cell Line Authentication.
-
Solution: Ensure the authenticity of your cell lines through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to inconsistent results.
-
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | K-Ras Mutation | EC50 (μM) |
| H358 | G12C | 26.6 |
| H23 | G12C | 47.6 |
| A549 | G12S | 43.8 |
Data sourced from a study on the therapeutic targeting of oncogenic K-Ras.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of K-Ras Downstream Signaling
-
Cell Seeding: Plate K-Ras G12C mutant cells (e.g., H358) and a negative control cell line (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with 100 μM this compound, 100 μM SML-10-57-1 (negative control compound), or vehicle (e.g., DMSO) for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAkt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Mechanism of action of this compound in inhibiting K-Ras G12C signaling.
References
Validation & Comparative
A Head-to-Head Comparison of SML-10-70-1 and Sotorasib in Targeting KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two inhibitors targeting the KRAS G12C mutation: SML-10-70-1 and the FDA-approved drug, sotorasib (B605408). This comparison is based on publicly available preclinical and clinical data to inform research and drug development efforts in the field of oncology.
Mechanism of Action
Both this compound and sotorasib are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. However, they exhibit different binding mechanisms.
Sotorasib is an allosteric inhibitor that binds to a pocket on the switch II region of KRAS G12C when the protein is in its inactive, GDP-bound state.[1][2][3] This covalent binding traps KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling pathways like the MAPK and PI3K pathways.[1][2]
This compound is a prodrug of SML-8-73-1, a GDP analogue that acts as a direct, active-site inhibitor.[4] It is designed to covalently bind to the cysteine-12 residue within the guanine-nucleotide binding pocket of K-Ras G12C, competing with GTP and GDP.[4][5] By modifying the active site, it renders the protein in an inactive state.[4]
Figure 1. Comparative Mechanism of Action of Sotorasib and this compound.
Efficacy Data
The available efficacy data for sotorasib is extensive, stemming from large-scale clinical trials. In contrast, the data for this compound is limited to preclinical studies. A direct comparison of clinical efficacy is therefore not possible.
Preclinical Efficacy
| Parameter | This compound | Sotorasib |
| Cell Lines | H358 (KRAS G12C), H23 (KRAS G12C), A549 (KRAS G12S) | Data from numerous KRAS G12C cell lines available in published literature. |
| EC50 | H358: 26.6 μM, H23: 47.6 μM, A549: 43.8 μM[4] | Potent low nanomolar to micromolar activity in KRAS G12C mutant cell lines. |
| Downstream Signaling Inhibition | Attenuated pErk and pAkt phosphorylation at 100 μM in H358 cells.[4][5] | Potent inhibition of pERK and other downstream effectors at nanomolar concentrations. |
Clinical Efficacy of Sotorasib
Sotorasib has demonstrated significant clinical efficacy in patients with previously treated KRAS G12C-mutated non-small-cell lung cancer (NSCLC).
| Parameter | CodeBreaK 100 (Phase I/II) | CodeBreaK 200 (Phase III) |
| Objective Response Rate (ORR) | 41%[6][7] | 28% (vs. 13% for docetaxel)[8] |
| Disease Control Rate (DCR) | 84%[6] | 82% (vs. 60% for docetaxel)[8] |
| Median Progression-Free Survival (PFS) | 6.3 months[6][7][9] | 5.6 months (vs. 4.5 months for docetaxel) |
| Median Overall Survival (OS) | 12.5 months[6][9] | 10.6 months (vs. 11.3 months for docetaxel) |
| 2-Year Overall Survival Rate | 33%[6][10] | Not yet reported |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data.
This compound Cellular Assays
Cell Viability Assay:
-
Cell Lines: H358, H23, and A549 cells.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after a specified incubation period using a standard method such as MTS or CellTiter-Glo assay.
-
Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Downstream Signaling:
-
Cell Line: H358 cells.
-
Method: Cells were treated with 100 μM this compound or a non-reactive control. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pErk, Erk, pAkt, and Akt.
-
Detection: Chemiluminescence or fluorescence-based detection was used to visualize the protein bands.
Figure 2. Experimental Workflow for this compound Preclinical Evaluation.
Sotorasib Clinical Trial Protocol (CodeBreaK 200)
Study Design: A randomized, controlled, open-label, multicenter Phase 3 trial.[11]
Patient Population: Patients with previously treated KRAS G12C-mutated locally advanced or metastatic NSCLC.[11]
Treatment Arms:
-
Experimental Arm: Sotorasib 960 mg administered orally once daily.[8]
-
Control Arm: Docetaxel 75 mg/m² administered intravenously every 3 weeks.[8]
Primary Endpoint: Progression-free survival (PFS).[11]
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and safety.[11]
Tumor Assessment: Tumor responses were evaluated by blinded independent central review according to RECIST v1.1.[8]
Summary and Future Directions
Sotorasib is a clinically validated, potent, and selective allosteric inhibitor of KRAS G12C with proven efficacy in NSCLC. This compound represents an alternative approach by directly targeting the active site of the enzyme. The preclinical data for this compound, while limited, demonstrates its potential to engage the target and inhibit downstream signaling.
Key Differences:
-
Binding Site: Sotorasib binds allosterically to the switch II pocket, while this compound binds to the active GTP-binding site.
-
Development Stage: Sotorasib is an approved drug with extensive clinical data, whereas this compound is in the preclinical stage of development.
-
Potency: Based on the available data, sotorasib appears to be significantly more potent than this compound in cellular assays.
Further preclinical studies are required to fully characterize the efficacy, selectivity, and safety profile of this compound. Head-to-head preclinical studies with sotorasib would be invaluable to directly compare their pharmacological properties. The development of direct active-site inhibitors like this compound could provide an alternative therapeutic strategy for patients with KRAS G12C-mutated cancers, potentially overcoming resistance mechanisms that may emerge with allosteric inhibitors.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sotorasib Shows Long-Term Efficacy in Metastatic NSCLC with KRAS Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 10. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 11. cancernetwork.com [cancernetwork.com]
Comparative Analysis of SML-10-70-1's Selectivity for K-Ras G12C
A Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the K-Ras G12C mutation has marked a significant advancement in the treatment of cancers harboring this specific genetic alteration. SML-10-70-1, a prodrug of the GDP analogue SML-8-73-1, was one of the pioneering molecules in this class. This guide provides a comprehensive comparison of this compound's selectivity and performance against the FDA-approved K-Ras G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), supported by available experimental data and detailed methodologies.
Introduction to K-Ras G12C Inhibition
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers. The G12C mutation, where a glycine (B1666218) residue is replaced by cysteine at codon 12, results in a constitutively active protein, driving uncontrolled cell growth.[1] The presence of a reactive cysteine in the mutant protein has enabled the development of covalent inhibitors that specifically and irreversibly bind to K-Ras G12C, locking it in an inactive, GDP-bound state.[2]
This compound: A First-in-Class Covalent Inhibitor
This compound is a cell-permeable prodrug that is converted to its active form, SML-8-73-1, within the cell. SML-8-73-1 is a GDP analogue containing a reactive chloroacetamide group that covalently targets the cysteine at position 12 of K-Ras G12C.[2] This covalent modification prevents the exchange of GDP for GTP, thereby inhibiting K-Ras signaling.
Biochemical Validation of SML-8-73-1 Activity
Cellular Activity of this compound
In cellular assays, this compound has been shown to engage the K-Ras G12C target and inhibit downstream signaling pathways. Treatment of K-Ras G12C mutant cell lines with this compound led to a decrease in the phosphorylation of ERK (pERK) and Akt (pAkt), key downstream effectors of the K-Ras pathway.[2]
Comparative Performance Analysis
For a comprehensive evaluation of this compound's selectivity and potency, a comparison with the clinically approved K-Ras G12C inhibitors, Sotorasib and Adagrasib, is essential.
Data Presentation
| Inhibitor | Target | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | K-Ras G12C | H358 (NSCLC, K-Ras G12C) | Proliferation | 26.6 µM | [2] |
| H23 (NSCLC, K-Ras G12C) | Proliferation | 47.6 µM | [2] | ||
| A549 (NSCLC, K-Ras G12S) | Proliferation | 43.8 µM | [2] | ||
| Sotorasib (AMG-510) | K-Ras G12C | NCI-H358 (NSCLC, K-Ras G12C) | pERK Inhibition | ~0.009 µM | [1] |
| MIA PaCa-2 (Pancreatic, K-Ras G12C) | pERK Inhibition | ~0.006 µM | [1] | ||
| NCI-H358 (NSCLC, K-Ras G12C) | Proliferation | 0.006 µM | [1] | ||
| MIA PaCa-2 (Pancreatic, K-Ras G12C) | Proliferation | 0.009 µM | [1] | ||
| Adagrasib (MRTX849) | K-Ras G12C | NCI-H358 (NSCLC, K-Ras G12C) | RAS-GTP Pulldown | 78 nM (0.078 µM) | [3] |
| NCI-H2122 (NSCLC, K-Ras G12C) | Proliferation | Not specified | [3] |
Note: The cellular potency of this compound is in the micromolar range, whereas Sotorasib and Adagrasib exhibit nanomolar potency, indicating a significant difference in their cellular efficacy.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., NCI-H358 for K-Ras G12C, A549 for K-Ras WT) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound, Sotorasib, Adagrasib) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.
-
The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the inhibitor's ability to block downstream K-Ras signaling by measuring the phosphorylation of ERK.
Methodology:
-
K-Ras G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.
AlphaScreen Assay for K-Ras G12C:Raf-RBD Interaction
Objective: To determine if the inhibitor can disrupt the interaction between K-Ras G12C and its downstream effector, Raf.
Methodology:
-
N-terminally FLAG-tagged K-Ras G12C is pre-loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain its active state.
-
Biotinylated Ras-Binding Domain (RBD) of Raf is incubated with the active K-Ras G12C to form a complex.
-
Streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads are added to the complex. In proximity, the donor beads excite the acceptor beads, generating a detectable signal.
-
Untagged K-Ras G12C, pre-incubated with the test inhibitor (e.g., SML-8-73-1) or control nucleotides (GDP, GMPPNP), is added as a competitor.
-
A decrease in the AlphaScreen signal indicates that the inhibitor-bound K-Ras G12C is unable to effectively compete for binding to the Raf-RBD, suggesting it is in an inactive conformation.
Mandatory Visualization
Caption: K-Ras signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for the validation of this compound selectivity.
Conclusion
This compound represents a foundational molecule in the development of covalent K-Ras G12C inhibitors. Biochemical and cellular studies have validated its mechanism of action and its selectivity for the K-Ras G12C mutant over the wild-type protein. However, a direct comparison with the FDA-approved inhibitors Sotorasib and Adagrasib, based on available cellular potency data, reveals that this compound is significantly less potent. The development of Sotorasib and Adagrasib, with their nanomolar efficacy, highlights the substantial progress made in optimizing the potency and clinical utility of K-Ras G12C inhibitors. While this compound provided a crucial proof-of-concept, the later-generation inhibitors have demonstrated superior performance, leading to their successful clinical application. Future research in this area will likely focus on overcoming resistance mechanisms and further improving the therapeutic window of K-Ras G12C inhibitors.
References
A Comparative Analysis of SML-10-70-1 and Other KRAS Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS inhibitor SML-10-70-1 with other notable alternatives in the field. The following sections detail the performance of these inhibitors, supported by experimental data, and provide comprehensive methodologies for key experiments.
Introduction to KRAS and this compound
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways and uncontrolled cell proliferation.
This compound is a covalent inhibitor that targets the KRAS G12C mutation. This specific mutation, where a glycine (B1666218) residue at codon 12 is replaced by cysteine, is prevalent in several cancers, including non-small cell lung cancer and colorectal cancer. This compound acts by binding to the inactive, GDP-bound state of KRAS G12C, thereby preventing its activation and subsequent downstream signaling.
Comparative Performance of KRAS Inhibitors
While this compound represents an early approach to targeting KRAS G12C, the field has rapidly evolved with the development of more potent and clinically advanced inhibitors. This section provides a comparative analysis of this compound against leading KRAS inhibitors such as Sotorasib, Adagrasib, Divarasib, and the KRAS G12D inhibitor, MRTX1133.
Biochemical and Cellular Activity
The following table summarizes the biochemical and cellular activities of this compound and other selected KRAS inhibitors. The data highlights the significantly higher potency of newer inhibitors in both biochemical and cellular assays.
| Inhibitor | Target | Biochemical Assay (IC50/K_D) | Cellular Assay (IC50) | Cell Line(s) | Reference(s) |
| This compound | KRAS G12C | Not Reported | 26.6 - 47.6 µM | H358, H23, A549 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Potent Inhibition (SOS1-catalyzed nucleotide exchange) | ~0.006 - 0.009 µM | NCI-H358, MIA PaCa-2 | [2][3] |
| Adagrasib (MRTX849) | KRAS G12C | Not Reported | 10 - 973 nM (2D), 0.2 - 1042 nM (3D) | Panel of KRAS G12C mutant cell lines | [4] |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar (median IC50) | Not Reported | Multiple KRAS G12C positive cell lines | [5] |
| MRTX1133 | KRAS G12D | ~0.2 pM (K_D) | 2 nM (pERK inhibition), 6 nM (viability) | AGS | [6] |
Clinical Efficacy
Sotorasib and Adagrasib have received regulatory approval and demonstrated clinical efficacy in patients with KRAS G12C-mutated cancers. Divarasib has also shown promising early clinical data. This compound remains a preclinical compound with no reported clinical data.
| Inhibitor | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | NSCLC | 37.1% | 6.8 months | [7] |
| Adagrasib | NSCLC | 42.9% | 6.5 months | [8] |
| Divarasib | NSCLC | 53.4% | 13.1 months | [9] |
| MRTX1133 | Pancreatic Cancer | In clinical trials | In clinical trials | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the KRAS signaling pathway and the workflows of key experimental assays.
Caption: The KRAS signaling pathway, illustrating upstream activation, the KRAS activation cycle, and major downstream effector pathways.
Caption: Workflows for the CellTiter-Glo cell viability assay and the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on KRAS.
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
Recombinant SOS1 protein
-
GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well microplate
-
Plate reader capable of detecting the chosen readout (e.g., fluorescence polarization, TR-FRET)
Protocol:
-
Prepare a solution of KRAS G12C in assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the KRAS G12C solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP to the wells.
-
Monitor the change in signal (e.g., fluorescence) over time using a plate reader.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of a KRAS inhibitor on the viability of cancer cells.[11]
Materials:
-
KRAS mutant cancer cell line (e.g., NCI-H358 for G12C)
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KRAS inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the target engagement of an inhibitor in a cellular context by assessing changes in the thermal stability of the target protein.
Materials:
-
KRAS mutant cancer cell line
-
Complete cell culture medium
-
KRAS inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot or other protein detection system
Protocol:
-
Culture cells to 70-80% confluency and treat with the KRAS inhibitor or vehicle control for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the tubes to room temperature and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS protein in each sample using Western blot or another sensitive protein detection method.
-
Plot the amount of soluble KRAS as a function of temperature to generate melting curves and determine the change in melting temperature (ΔTm) upon inhibitor binding.
Western Blot for pERK Inhibition
This assay measures the inhibition of the KRAS downstream signaling pathway by quantifying the levels of phosphorylated ERK (pERK).
Materials:
-
KRAS mutant cancer cell line
-
KRAS inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the KRAS inhibitor as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pERK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. KRAS/BRAF mutation status and ERK1/2 activation as biomarkers for MEK1/2 inhibitor therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRAS G12C Inhibitors: SML-10-70-1 and ARS-1620
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a detailed head-to-head comparison of two early-stage inhibitors, SML-10-70-1 and ARS-1620, focusing on their performance, mechanism of action, and supporting experimental data to inform researchers in the field of drug development.
Executive Summary
This compound and ARS-1620 are both covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. While both compounds have demonstrated the ability to inhibit KRAS signaling, ARS-1620 represents a more advanced generation with significantly improved potency, selectivity, and in vivo efficacy. This compound, as a prodrug of a GDP analogue, served as an important proof-of-concept for targeting the nucleotide-binding pocket. In contrast, ARS-1620, which binds to the switch-II pocket, exhibits more drug-like properties, including oral bioavailability and the ability to induce tumor regression in preclinical models.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and ARS-1620 based on available literature.
| Parameter | This compound | ARS-1620 | References |
| Target | K-Ras G12C | KRAS G12C | [1],[2] |
| Binding Site | Guanine-nucleotide binding site | Switch-II pocket (S-IIP) | [1],[3] |
| Mechanism of Action | Covalent modification of Cys12 | Covalent modification of Cys12 | [4],[2] |
| Cellular Potency (IC50) | 26.6 - 47.6 μM (in H23, H358, A549 cells) | ~0.3 μM (TE50 in p.G12C mutant cell lines) | [4],[5] |
| Downstream Signaling Inhibition | Attenuates Akt and Erk phosphorylation at 100 μM | Inhibits phosphorylation of MEK, ERK, RSK, S6, and AKT in a dose-dependent manner | [1],[6] |
| Selectivity | Selective for K-Ras G12C over wild-type Ras | Selective for G12C mutant cells over wild-type cells | [1],[6] |
| Oral Bioavailability (in mice) | Not reported | >60% | [6] |
| In Vivo Efficacy | Not reported to induce tumor regression | Induces tumor regression in xenograft models | [2],[7] |
Signaling Pathway and Mechanism of Action
Both this compound and ARS-1620 target the KRAS G12C mutant, a key driver in many cancers. The canonical KRAS signaling pathway involves the activation of downstream effectors such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. By covalently binding to the mutant cysteine, these inhibitors lock KRAS G12C in an inactive state, thereby inhibiting these downstream oncogenic signals.
Caption: Simplified KRAS G12C signaling pathway and points of inhibition by this compound and ARS-1620.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these inhibitors.
Cell Proliferation Assay
This assay is used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., H358, H23, A549) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or ARS-1620 for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression curve fit.
Western Blotting for Phospho-ERK and Phospho-AKT
This technique is used to assess the inhibition of downstream KRAS signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor for a specified time (e.g., 6 hours) are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis.
In Vivo Xenograft Studies (ARS-1620)
Animal models are critical for evaluating the therapeutic potential of drug candidates.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., MIA-PaCa-2) harboring the KRAS G12C mutation are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. ARS-1620 is administered orally, typically once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumor growth inhibition is calculated.
Conclusion
The development of KRAS G12C inhibitors has progressed rapidly, with this compound providing an initial framework for targeting the nucleotide-binding pocket and ARS-1620 demonstrating the viability of targeting the switch-II pocket with a more potent and bioavailable compound. While this compound was instrumental as a research tool, ARS-1620 and its successors have paved the way for clinically approved therapies. This comparative guide highlights the key differences in their biochemical and cellular activities, providing a valuable resource for researchers continuing to innovate in this critical area of cancer therapy.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdlinx.com [mdlinx.com]
A Comparative Guide to KRAS Inhibition: Validating SML-10-70-1's Downstream Effects Against Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of direct inhibitors against KRAS, a notoriously challenging oncogenic target, has ushered in a new era of precision oncology. This guide provides a comparative analysis of a research compound, SML-10-70-1, against two FDA-approved KRAS G12C inhibitors, Sotorasib (B605408) (Lumakras®) and Adagrasib (Krazati®). We delve into their downstream signaling effects, supported by experimental data, to offer a valuable resource for researchers investigating novel KRAS-targeted therapies.
Mechanism of Action: Targeting the "Undruggable" KRAS
Mutations in the KRAS gene, particularly at the G12C position, lock the KRAS protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell proliferation and survival.[1][2][3]
This compound, Sotorasib, and Adagrasib are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant.[4] By forming an irreversible bond, these inhibitors lock KRAS G12C in an inactive, GDP-bound state, thereby preventing downstream signaling.
Comparative Analysis of Downstream Effects
The efficacy of KRAS inhibitors is primarily assessed by their ability to suppress the phosphorylation of key downstream effectors, namely ERK and AKT. The following tables summarize the available quantitative data on the anti-proliferative activity and inhibition of downstream signaling for this compound, Sotorasib, and Adagrasib.
Table 1: Anti-Proliferative Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (µM) | Citation(s) |
| This compound | H358 | Non-Small Cell Lung Cancer | 26.6 | [4] |
| H23 | Non-Small Cell Lung Cancer | 47.6 | [4] | |
| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | 43.8 | [4] | |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | ||
| Adagrasib | Various KRAS G12C | Multiple | 0.01 - 0.973 (2D culture) | |
| Various KRAS G12C | Multiple | 0.0002 - 1.042 (3D culture) |
Table 2: Inhibition of Downstream Signaling Pathways
| Inhibitor | Downstream Target | Effect | Concentration / IC50 | Citation(s) |
| This compound | p-ERK, p-AKT | Attenuation | 100 µM | [4] |
| Sotorasib | p-ERK | Inhibition | IC50 in low µM range | |
| p-AKT | Downregulation | - | [5] | |
| Adagrasib | p-ERK | Inhibition | IC50 in single-digit nM range | |
| p-AKT | No alteration at effective MDR reversal concentrations | - | [6] |
Experimental Protocols
A standardized method for assessing the downstream effects of KRAS inhibitors is crucial for comparative analysis. Below are detailed protocols for key experiments cited in this guide.
Western Blotting for Phosphorylated ERK (p-ERK) and AKT (p-AKT)
This protocol outlines the general steps to analyze the inhibition of KRAS downstream signaling.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For some experiments, serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[7]
-
Treat cells with a range of concentrations of the KRAS inhibitor (e.g., this compound, Sotorasib, Adagrasib) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 6, or 24 hours).[8]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK, recognizing phosphorylation at Thr202/Tyr204) and AKT (p-AKT, recognizing phosphorylation at Ser473) overnight at 4°C.[9]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and total AKT, or use a loading control like GAPDH or β-actin.[6]
-
Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the KRAS inhibitors for a specified period (e.g., 72 hours).
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the EC50/IC50 values using non-linear regression analysis.
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and processes described, the following diagrams were generated using Graphviz.
Caption: KRAS Signaling Pathway and Points of Inhibition.
Caption: Western Blot Workflow for Downstream Effect Analysis.
Conclusion
This guide provides a comparative overview of this compound with the established KRAS G12C inhibitors Sotorasib and Adagrasib. While this compound demonstrates anti-proliferative activity and inhibition of downstream signaling, the available data indicates a lower potency compared to the approved drugs. Further quantitative studies are necessary to fully elucidate its efficacy and potential as a therapeutic agent. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the continued exploration and development of novel KRAS inhibitors.
References
- 1. The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of SML-10-70-1: A Comparative Guide to Validation Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target activity of SML-10-70-1, a covalent inhibitor of the K-Ras G12C mutant protein. We will delve into the use of knockout models as a gold standard for target validation and compare this approach with other experimental strategies. This document also includes detailed experimental protocols and data presentation formats to aid in the design and execution of validation studies.
This compound is a cell-permeable prodrug of SML-8-73-1, which acts by irreversibly binding to the cysteine residue of the K-Ras G12C mutant.[1][2] This covalent modification locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[1][3]
Confirming On-Target Activity: The Role of Knockout Models
The most definitive method to validate that the cellular effects of a drug are mediated through its intended target is to use a knockout model. By genetically ablating the target protein, researchers can directly assess whether the drug's efficacy is dependent on its presence. For this compound, this involves comparing its activity in K-Ras G12C-positive cells versus isogenic cells where the K-Ras G12C allele has been knocked out or reverted to wild-type.
Alternative Validation Methods
While knockout models are the gold standard, other methods are commonly employed to infer on-target activity:
-
Comparison with Non-G12C Cell Lines: Assessing the activity of this compound in cell lines harboring other K-Ras mutations (e.g., G12S, G12D) or wild-type K-Ras. A significantly lower potency in these cell lines suggests selectivity for K-Ras G12C.[1]
-
Target Engagement Assays: These assays directly measure the binding of the drug to its target within the cell. For this compound, this can be achieved by measuring the protection of K-Ras G12C from labeling with a biotinylated GTP probe.[1]
-
Biochemical Assays: In vitro assays using purified K-Ras G12C protein can confirm direct inhibition and measure binding kinetics.[3]
-
Analysis of Downstream Signaling: Observing a rapid and dose-dependent decrease in the phosphorylation of downstream effectors like ERK and AKT provides evidence of target engagement and pathway inhibition.[1][3]
Comparative Data Summary
The following tables summarize the expected outcomes from key experiments designed to validate the on-target activity of this compound.
Table 1: Cellular Potency in Isogenic Cell Lines
| Cell Line | K-Ras Genotype | Expected IC50 of this compound | Rationale |
| Parental | K-Ras G12C/WT | Potent (e.g., < 10 µM) | High sensitivity due to dependence on the K-Ras G12C oncoprotein. |
| Knockout | K-Ras WT/WT | Significantly higher (>10-fold) | Loss of the drug target should confer resistance. |
Table 2: Downstream Signaling Inhibition
| Cell Line | Treatment | Expected pERK/pAKT Levels | Rationale |
| Parental K-Ras G12C/WT | This compound | Decreased | Inhibition of K-Ras G12C blocks downstream signaling. |
| Knockout K-Ras WT/WT | This compound | No significant change | The drug target is absent, so the pathway is not affected. |
| Parental K-Ras G12C/WT | Vehicle Control | High | Basal signaling is driven by active K-Ras G12C. |
| Knockout K-Ras WT/WT | Vehicle Control | Lower than Parental | Basal signaling is reduced due to the absence of the oncogenic driver. |
Table 3: Comparison with Alternative K-Ras G12C Inhibitors
| Compound | Mechanism | Reported Cellular Potency (K-Ras G12C cells) | Key Features |
| This compound | Covalent, GDP-bound state | ~25-50 µM[1] | Early-stage research compound. |
| Adagrasib (MRTX849) | Covalent, GDP-bound state | Potent (nM range) | Clinically approved, brain penetrant. |
| Sotorasib (AMG 510) | Covalent, GDP-bound state | Potent (nM range) | First-in-class clinically approved K-Ras G12C inhibitor. |
Experimental Protocols
Generation of K-Ras G12C Knockout Cell Lines using CRISPR-Cas9
This protocol describes the creation of an isogenic cell line in which the K-Ras G12C allele is knocked out.
Materials:
-
K-Ras G12C mutant human cancer cell line (e.g., H358, H23)
-
CRISPR-Cas9 expression plasmid with a guide RNA (gRNA) targeting the K-Ras G12C allele
-
Single-stranded donor oligonucleotide (ssODN) with the wild-type K-Ras sequence
-
Lipofectamine-based transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the K-Ras G12C mutation site
-
Sanger sequencing service
Procedure:
-
gRNA Design: Design a gRNA specific to the K-Ras G12C allele.
-
Transfection: Co-transfect the K-Ras G12C cells with the Cas9-gRNA plasmid and the wild-type ssODN.
-
Selection: Select for transfected cells using the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening: Expand the clones and extract genomic DNA.
-
Verification: Amplify the K-Ras locus by PCR and sequence the amplicons to identify clones with the desired knockout or correction.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of parental and knockout cell lines.
Materials:
-
Parental K-Ras G12C and knockout K-Ras WT cell lines
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed both parental and knockout cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values.
Western Blot for Downstream Signaling
This protocol assesses the phosphorylation status of ERK and AKT.
Materials:
-
Parental K-Ras G12C and knockout K-Ras WT cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies against pERK, ERK, pAKT, and AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 2-6 hours).
-
Lysis: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify band intensities.
Target Engagement Assay
This protocol measures the direct binding of this compound to K-Ras G12C in cells.[1]
Materials:
-
H358 cells (K-Ras G12C)
-
This compound
-
Desthiobiotin-GTP
-
Streptavidin beads
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat H358 cells with this compound or a vehicle control for 6 hours.
-
Lysis: Lyse the cells.
-
Probe Labeling: Incubate the lysates with desthiobiotin-GTP to label unoccupied K-Ras.
-
Pulldown: Recover biotinylated proteins using streptavidin beads.
-
Western Blot: Analyze the pulldown fraction for K-Ras levels by western blot. A decrease in the K-Ras signal in the this compound treated sample indicates target engagement.
Visualizing Pathways and Workflows
Caption: K-Ras G12C signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target activity.
References
Evaluating the Safety Profile of SML-10-70-1 in Comparison to Other KRAS G12C Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. Among the numerous compounds under investigation, SML-10-70-1 has emerged as a noteworthy preclinical candidate. This guide provides a comparative analysis of the safety and preclinical profile of this compound against other prominent KRAS G12C inhibitors, including the FDA-approved drugs sotorasib (B605408) and adagrasib, as well as the preclinical compound ARS-1620. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the current landscape of KRAS G12C inhibitor safety.
Executive Summary
This compound is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the GDP-bound state of the KRAS G12C mutant.[1] While preclinical studies have demonstrated its ability to engage the target and exert anti-proliferative effects in cancer cell lines, a comprehensive public safety profile for this compound is not yet available. In contrast, extensive clinical data for sotorasib and adagrasib provide a clear picture of their safety and tolerability in patients, and preclinical data for ARS-1620 suggest a favorable safety profile in animal models. This guide will highlight these differences, underscoring the data gaps that need to be addressed for a thorough evaluation of this compound's therapeutic potential.
Comparative Analysis of Preclinical and Clinical Safety Data
A direct comparison of the safety profiles is challenging due to the different developmental stages of these inhibitors. This compound remains in the early preclinical phase, while sotorasib and adagrasib have undergone rigorous clinical evaluation.
| Inhibitor | Development Stage | Key Preclinical Safety Findings | Common Treatment-Related Adverse Events (TRAEs) in Clinical Trials |
| This compound | Preclinical | No dedicated public toxicology studies available. Anti-proliferative effects in cancer cell lines observed at high concentrations (EC50: 26.6-47.6 μM).[1] | Not applicable. |
| Sotorasib | Approved | No primary pharmacology-related on-target effects identified. Negative in genotoxicity and phototoxicity assays. No off-target effects against a panel of receptors, enzymes, ion channels, and transporters.[1] | Diarrhea, nausea, fatigue, increased AST/ALT. Generally manageable with dose modifications.[2][3][4] |
| Adagrasib | Approved | Favorable preclinical properties including a long half-life and CNS penetration. | Nausea, diarrhea, vomiting, fatigue. Dose modifications are often required due to adverse events.[5][6][7][8][9] |
| ARS-1620 | Preclinical | Well-tolerated in mice with no observed clinical toxicity during treatment periods in xenograft models.[10] | Not applicable. |
Experimental Methodologies
A comprehensive safety evaluation of a covalent inhibitor like this compound would typically involve a battery of in vitro and in vivo studies. The following are key experimental protocols relevant to assessing the safety profile of such compounds.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the inhibitor that is toxic to both cancerous and healthy, non-cancerous cell lines. A large difference in the cytotoxic concentration between these cell types indicates cancer cell-specific toxicity.
-
Methodology:
-
Cell Culture: Plate various human cancer cell lines (with and without the KRAS G12C mutation) and normal human cell lines (e.g., fibroblasts, epithelial cells) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to measure the percentage of viable cells compared to a vehicle-treated control.
-
Data Analysis: Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line.
-
Off-Target Kinase and Proteome Profiling
-
Objective: To identify unintended binding partners of the inhibitor across the human proteome, which could lead to off-target toxicities.
-
Methodology:
-
Competitive Profiling: Utilize techniques like KiNativ or ActivX Desthiobiotin-GTP/ATP Probe Competition to assess the inhibitor's binding to a broad panel of kinases or GTPases in cell lysates.[5]
-
Procedure: Incubate cell lysates with varying concentrations of the test inhibitor followed by the addition of a biotinylated probe that binds to the active site of kinases or GTPases.
-
Analysis: Quantify the amount of probe-labeled proteins using mass spectrometry. A reduction in probe labeling for a particular protein in the presence of the inhibitor indicates binding.
-
In Vivo Maximum Tolerated Dose (MTD) Studies
-
Objective: To determine the highest dose of the inhibitor that can be administered to animals (typically mice or rats) without causing unacceptable levels of toxicity.
-
Methodology:
-
Dose Escalation: Administer escalating doses of the inhibitor to different cohorts of animals.
-
Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any other adverse clinical signs.
-
Endpoint: The MTD is defined as the dose level just below the one that causes significant toxicity or death.
-
Pathology: Conduct histopathological analysis of major organs to identify any drug-related tissue damage.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion and Future Directions
This compound represents an early-stage covalent inhibitor of KRAS G12C with demonstrated on-target activity in cancer cells. However, a comprehensive evaluation of its safety profile is currently hampered by the lack of publicly available toxicology data. In contrast, the extensive clinical data for sotorasib and adagrasib provide a clear understanding of their safety and tolerability, which are crucial for their successful clinical application.
For the continued development of this compound and other novel KRAS G12C inhibitors, it is imperative to conduct thorough preclinical safety assessments. These should include in vitro cytotoxicity studies in a panel of normal cell lines, comprehensive off-target profiling, and in vivo maximum tolerated dose and toxicology studies. The resulting data will be critical for establishing a therapeutic window and predicting potential adverse effects in future clinical trials. As the field of KRAS G12C inhibitors continues to evolve, a strong emphasis on a comprehensive safety evaluation will be paramount for identifying candidates with the most favorable risk-benefit profile for patients.
References
- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cancer stem cell drugs target K-ras signaling in a stemness context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of cytotoxic chemotherapy on aldo-keto reductase family 1 member B10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of SML-10-70-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential procedural information for the disposal of SML-10-70-1, a covalent inhibitor of K-Ras G12C.
While this compound may be shipped as a non-hazardous chemical for transportation purposes, its nature as a biologically active research compound necessitates careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, it is imperative to follow standard laboratory protocols for chemical waste.[1] The overarching principle is to treat this compound as a chemical waste product to minimize potential environmental impact and ensure personnel safety.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and materials contaminated with it.
-
Waste Segregation : Do not mix this compound waste with other types of waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1] It should be segregated as a chemical waste.
-
Waste Collection :
-
Solid Waste : Collect any solid this compound, as well as contaminated items such as pipette tips, vials, and gloves, in a designated, puncture-resistant container that is clearly labeled for chemical waste.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a chemically resistant, sealable container. Ensure the container has a secure screw-on cap to prevent leaks.[2]
-
-
Container Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.
-
The name of the principal investigator or research group.
-
-
Waste Storage : Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area. This location should be away from general laboratory traffic and incompatible materials.
-
Disposal Request : Once the waste container is full or the project is concluded, arrange for its disposal through your institution's EHS department.[1] Follow their specific procedures for requesting a chemical waste pickup.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [3]
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be properly decontaminated.
-
Initial Cleaning : Remove any visible residue of the compound.
-
Chemical Decontamination : Wash the equipment with an appropriate solvent that will solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.[4][5] If the solvent used for rinsing is considered hazardous, it must also be collected as chemical waste.
-
Final Rinse : Thoroughly rinse the equipment with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Aspect | Procedure |
| Waste Classification | Treat as Chemical Waste |
| Solid Waste Containment | Labeled, puncture-resistant container |
| Liquid Waste Containment | Labeled, chemically resistant, sealed container |
| Disposal Method | Through Institutional Environmental Health and Safety |
| PPE Requirement | Lab coat, safety glasses, chemical-resistant gloves |
| Decontamination | Wash with appropriate solvent, then detergent and water |
References
Safeguarding Research: A Comprehensive Guide to Handling SML-10-70-1
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal plans for SML-10-70-1, a K-Ras G12C mutant inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document outlines a robust safety framework based on established best practices for handling research compounds of unknown toxicity.
Proper handling of investigational compounds like this compound is critical to ensure the safety of laboratory personnel and the integrity of research. Adherence to these guidelines will minimize exposure risks and promote a secure research environment.
Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment is the foundation of laboratory safety.[1][2] For novel compounds such as this compound, where comprehensive toxicological data is unavailable, a conservative approach to PPE is required.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles.[4][5] | Double-gloving with nitrile gloves is recommended.[5] | A standard lab coat.[6] | If weighing outside of a chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. |
| Solution Preparation | Chemical splash goggles are required.[4] A face shield should be worn over goggles if there is a significant splash risk.[5][7] | Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[6] Check glove compatibility with the solvent being used. | A lab coat must be worn.[6] Consider a chemically resistant apron if handling larger volumes. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9] |
| Cell Culture and In Vitro Assays | Safety glasses with side shields. | Single nitrile gloves are acceptable, with frequent changes. | A clean lab coat dedicated to cell culture work. | Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and protect from aerosols. |
| Waste Disposal | Chemical splash goggles. | Double-gloving with chemically resistant gloves. | A lab coat. | If there is a risk of splashes or aerosol generation, work should be conducted in a chemical fume hood. |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
Clearly label the storage location with the compound's identity and any known hazard information.[10]
2. Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[9] Have a spill kit readily accessible.
-
Weighing:
-
Perform weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
-
Dissolving:
-
Always add the solid this compound to the solvent, not the other way around, to prevent splashing.
-
Perform this step in a chemical fume hood.[8]
-
-
General Use:
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills or Exposure:
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]
-
4. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11]
-
Collect waste in clearly labeled, sealed containers.[11]
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[12]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. twu.edu [twu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
